Cangrelor
Description
Structure
2D Structure
Properties
IUPAC Name |
[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBIVWUMLRPSK-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2F3N5O12P3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167651 | |
| Record name | Cangrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163706-06-7 | |
| Record name | Cangrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cangrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cangrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cangrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cangrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cangrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Evolution of Intravenous P2y12 Receptor Antagonists in Acute Cardiovascular Care Research
The management of patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI) relies heavily on dual antiplatelet therapy (DAPT) to prevent thrombotic events. nih.govnih.gov For years, this strategy has centered on aspirin (B1665792) combined with an oral P2Y12 receptor antagonist. The evolution of these P2Y12 inhibitors began with thienopyridines like ticlopidine (B1205844) and later clopidogrel (B1663587). nih.gov
However, the use of oral agents in acute cardiovascular care revealed significant limitations. nih.gov Clopidogrel, a prodrug, requires metabolic activation, leading to a delayed onset of its antiplatelet effect. nih.govdrugbank.com Furthermore, its efficacy can be inconsistent due to genetic variations affecting its metabolism, resulting in a wide range of inter-individual response profiles. nih.govnih.gov These shortcomings created a therapeutic gap, particularly in the critical window during and immediately after PCI, where rapid and potent platelet inhibition is crucial.
This unmet need spurred the development of newer, more potent oral P2Y12 inhibitors like prasugrel (B1678051) and ticagrelor (B1683153), which offered a faster onset and more consistent platelet inhibition compared to clopidogrel. nih.gov Despite these advances, the inherent delay associated with oral administration and absorption remained a concern, especially in high-risk situations such as ST-segment elevation myocardial infarction (STEMI), cardiogenic shock, or after out-of-hospital cardiac arrest, where gastrointestinal absorption can be compromised. nih.govoup.com
This clinical challenge paved the way for the investigation of intravenous P2Y12 receptor antagonists. The ideal intravenous agent would offer immediate, potent, and predictable platelet inhibition, with the added benefit of a short half-life, allowing for rapid reversal of its antiplatelet effect if necessary (e.g., for urgent surgery). ahajournals.orgovid.com this compound emerged as the first agent in this class to be approved, offering a direct-acting, reversible, and potent inhibition of the P2Y12 receptor, thereby overcoming the principal limitations of orally administered antiplatelet therapies in the acute setting. nih.govdrugbank.comdroracle.ai
Rationale for Cangrelor Investigation in High Risk Cardiovascular Scenarios
P2Y12 Receptor Antagonism and Platelet Activation Pathways
The primary mechanism of action for this compound involves its potent and direct antagonism of the P2Y12 receptor, a crucial G-protein-coupled receptor found on the surface of platelets.
Reversible Binding Characteristics to the P2Y12 Receptor
This compound selectively and reversibly binds to the platelet P2Y12 receptor. nus.edu.sgnih.gov This binding directly blocks the interaction of adenosine diphosphate (B83284) (ADP) with the P2Y12 receptor, thereby preventing ADP-mediated signaling and subsequent platelet activation. guidetopharmacology.orgnih.govwikipedia.org Unlike oral P2Y12 inhibitors such as clopidogrel or prasugrel (B1678051), this compound is an active drug that does not necessitate hepatic metabolism for its antiplatelet activity. guidetopharmacology.orgnih.govwikipedia.org
A distinguishing feature of this compound is its rapid pharmacodynamic profile. Upon intravenous administration, it achieves a rapid onset of action, with maximum platelet inhibition observed within minutes, often as quickly as two minutes following a bolus injection. guidetopharmacology.orgnih.govwikipedia.org This swift action is critical in acute clinical settings. Furthermore, this compound exhibits a rapid offset of effect. Due to its short plasma half-life, typically ranging from 3 to 6 minutes, platelet function begins to recover promptly upon discontinuation of the infusion, generally returning to normal levels within 60 to 90 minutes. guidetopharmacology.orgnus.edu.sgnih.gov This reversible binding and rapid clearance contribute to its flexibility in managing thrombotic risk.
Inhibition of ADP-Induced Platelet Aggregation
This compound effectively inhibits blood platelet activation and aggregation by preventing ADP from binding to the P2Y12 receptor. guidetopharmacology.orgnih.govwikipedia.org The P2Y12 receptor, when activated by ADP, typically inhibits adenylyl cyclase via a Gi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and promoting platelet aggregation and dense granule secretion. nih.gov By antagonizing this receptor, this compound prevents this cascade, thereby inhibiting ADP-induced platelet aggregation.
Research findings demonstrate this compound's potent inhibitory effects on platelet aggregation. Studies have shown that this compound can achieve significant platelet inhibition, often exceeding 90%. nus.edu.sgnih.gov In in vitro investigations, the addition of this compound to platelet-rich plasma from clopidogrel-treated subjects resulted in a substantial additional reduction in ADP-induced platelet aggregation. For instance, peak aggregation was observed to decrease by 75% and 85% when stimulated with 5 µmol/L and 20 µmol/L ADP, respectively, with late aggregation nearly abolished. This highlights this compound's capacity to provide a high magnitude of platelet inhibition.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound (in vitro)
| ADP Concentration | Peak Aggregation Decrease (%) | Late Aggregation Status | Reference |
| 5 µmol/L | 75 | Almost completely diminished | |
| 20 µmol/L | 85 | Almost completely diminished |
Non-P2Y12 Receptor-Mediated Antiplatelet Effects
Beyond its primary P2Y12 receptor antagonism, investigations have explored whether this compound exerts additional antiplatelet effects through non-P2Y12 receptor-mediated pathways.
Modulation of Cyclic Adenosine Monophosphate Levels
The influence of this compound on cyclic adenosine monophosphate (cAMP) levels, independent of P2Y12 receptor antagonism, has been a subject of scientific inquiry with some conflicting findings. Some investigations have hinted at additional antiplatelet effects of this compound via a P2Y12-independent increase in intracellular cAMP levels, a mechanism known to inhibit platelet aggregation. nus.edu.sgnih.gov This proposed mechanism suggests this compound might increase cAMP through a separate G-protein-coupled route, leading to an enhanced antiplatelet effect.
However, other studies have not consistently supported this P2Y12-independent increase in cAMP. For example, some research indicates that this compound, even at concentrations up to 1 µM, did not significantly increase intracellular cAMP levels in human or mouse platelets. These studies also noted that this compound did not induce vasodilator-stimulated phosphoprotein (VASP) phosphorylation, a common indicator of cAMP pathway activation, in a P2Y12-independent manner. Despite these conflicting reports, the well-established P2Y12 antagonism by this compound inherently leads to an increase in cAMP levels by preventing the ADP-induced inhibition of adenylyl cyclase.
Influence on Thrombin Generation Pathways
Research has largely indicated that this compound's antiplatelet effects are primarily mediated through P2Y12 receptor antagonism with minimal direct influence on thrombin generation pathways. A pharmacodynamic in vitro study involving patients with coronary artery disease (CAD) demonstrated that while this compound effectively reduced platelet reactivity through potent P2Y12 blockade and some non-purinergic pathways, it had no significant influence on thrombin generation. nus.edu.sg
Further studies evaluating thrombin generation processes, such as those assessed by thromboelastography (TEG), also showed no significant dose-dependent effect of this compound on TEG-derived parameters related to thrombin generation. This suggests that this compound's mechanism of action is distinct from agents that directly inhibit thrombin or interfere significantly with the coagulation cascade at the level of thrombin production. While other antiplatelet agents like GPIIb/IIIa inhibitors can affect platelet aggregation stimulated by various agonists including thrombin receptor activator peptide (TRAP), this compound's primary efficacy stems from its selective inhibition of ADP-mediated upstream platelet activation and aggregation pathways.
Pharmacodynamic Research on Cangrelor
Onset and Offset of Platelet Inhibition Dynamics
The pharmacodynamic characteristics of cangrelor are defined by its rapid action and reversibility, offering a distinct advantage in managing platelet reactivity.
This compound exhibits a remarkably rapid onset of action, achieving maximum platelet inhibition within minutes of administration. Following an intravenous bolus (e.g., 30 mcg/kg) and subsequent continuous infusion (e.g., 4 mcg/kg/min), platelet inhibition is observed within two minutes mdpi.comnih.govahajournals.orgjacc.orgeuropa.eukengreal.com. This immediate effect is attributed to this compound being an active drug that does not require metabolic conversion, unlike some oral antiplatelet agents nih.govahajournals.orgkengreal.comwikipedia.org. Studies have shown that maximal platelet inhibition is achieved as early as 2 minutes post-bolus and is maintained throughout the continuous infusion mdpi.comjacc.org.
Table 1: Time to Maximum Platelet Inhibition with this compound
| Administration Method | Time to Maximum Platelet Inhibition | Source |
| IV Bolus + Continuous Infusion | Within 2 minutes | mdpi.comnih.govahajournals.orgjacc.orgeuropa.eukengreal.com |
A key pharmacodynamic feature of this compound is its rapid offset of action. Upon discontinuation of the infusion, this compound blood levels decrease rapidly, and platelet function typically returns to normal within 60 minutes (1 hour) nih.govahajournals.orgjacc.orgeuropa.eukengreal.comacc.orgeuropa.eunih.gov. This rapid reversibility is due to its short elimination half-life, which averages approximately 3 to 6 minutes nih.govahajournals.orgjacc.orgeuropa.euwikipedia.orgacc.orgeuropa.eu. In some studies, complete platelet recovery has been observed within 60 to 90 minutes after infusion termination mdpi.com. This swift return of platelet function is clinically significant, particularly in situations where urgent surgical intervention may be required acc.orgpcronline.com.
Table 2: Time to Restoration of Normal Platelet Function Post-Cangrelor Infusion
| Characteristic | Timeframe | Source |
| Platelet Function Recovery | Within 60 minutes | nih.govahajournals.orgjacc.orgeuropa.eukengreal.comacc.orgeuropa.eunih.gov |
| Elimination Half-life | 3 to 6 minutes | nih.govahajournals.orgjacc.orgeuropa.euwikipedia.orgacc.orgeuropa.eu |
| Complete Platelet Recovery | 60-90 minutes | mdpi.com |
Degree of Platelet Inhibition Assessment Methodologies
Various methodologies are employed in pharmacodynamic studies to assess the degree of platelet inhibition achieved by this compound, providing comprehensive insights into its antiplatelet effects.
Light Transmittance Aggregometry (LTA) is considered a "gold standard" for assessing platelet function and is widely used in pharmacodynamic studies of antiplatelet agents like this compound pcronline.comnih.gov. LTA measures the change in light transmission through platelet-rich plasma as platelets aggregate in response to an agonist, typically adenosine (B11128) diphosphate (B83284) (ADP). Studies often use ADP concentrations of 5 µM and 20 µM to stimulate platelet aggregation europa.eunih.govpcronline.com.
Research has shown that this compound induces significant inhibition of platelet aggregation (IPA) as measured by LTA. For instance, in one study, 30 minutes after this compound initiation, patients showed a mean IPA of 55.7±18.0% with 20 µM ADP pcronline.com. Another study reported that the addition of this compound in vitro to platelet-rich plasma from clopidogrel-treated subjects resulted in a substantial reduction in ADP-induced platelet aggregation, with peak aggregation decreasing by 75% for 5 µM ADP and 85% for 20 µM ADP (p<0.001 for both) nih.govresearchgate.net. This compound has also been shown to diminish the wide interindividual variation in platelet inhibition observed with clopidogrel (B1663587) therapy nih.govresearchgate.net.
Table 3: Platelet Inhibition by this compound Measured by LTA
| ADP Concentration | Effect on Peak Aggregation (in vitro) | Mean Inhibition of Platelet Aggregation (in vivo) | Source |
| 5 µM | 75% decrease | Not specified (in vivo) | nih.govresearchgate.net |
| 20 µM | 85% decrease | 55.7±18.0% (at 30 mins) | nih.govpcronline.comresearchgate.net |
P2Y12 Reactivity Unit (PRU) measurements, commonly performed using point-of-care assays such as the VerifyNow P2Y12 test, provide a quantitative assessment of P2Y12 receptor-mediated platelet reactivity jacc.orgeuropa.eufondation-recherche-avc.orgnih.govnih.govresearchgate.net. Lower PRU values indicate a greater degree of P2Y12 inhibition.
Pharmacodynamic studies have consistently shown that this compound leads to significantly lower PRU values, indicating potent P2Y12 inhibition. For example, in patients pretreated with ticagrelor (B1683153), adding this compound resulted in a significant reduction in PRU at 30 minutes and 1 hour after bolus administration jacc.org. In a study evaluating this compound dosing in critically ill patients, the median P2Y12 value within 24 hours of this compound initiation was 115 PRU (interquartile range: 40-168 PRU), with 89% of the cohort achieving a goal PRU of <194 nih.gov. Another study reported a median initial PRU of 103.5 (IQR: 82.5–117.3) with a this compound maintenance dose of 0.5 mcg/kg/min nih.gov. This compound has also been effective in reducing high on-treatment platelet reactivity (HPR), with significantly lower rates observed in this compound-treated groups compared to placebo jacc.orgpcronline.compcronline.comresearchgate.netpcronline.com.
Table 4: P2Y12 Reactivity Unit (PRU) Values with this compound
| Study/Context | Median PRU (Range/IQR) | Source |
| Within 24 hours of this compound Initiation | 115 PRU (40-168 PRU) | nih.gov |
| Initial PRU on 0.75 mcg/kg/min dose | 103.5 PRU (82.5–117.3 PRU) | nih.gov |
| This compound vs. Placebo (30 mins post-bolus) | 63 PRU vs. 214 PRU | researchgate.net |
Microfluidic assays represent an advanced methodology for assessing platelet function, particularly advantageous due to their ability to provide insights using minute quantities of blood upmcphysicianresources.comeuropa.eu. These assays are increasingly utilized in pharmacodynamic studies, especially in sensitive populations such as neonates, where blood volume is a critical consideration nih.govupmcphysicianresources.comeuropa.eu.
Studies employing microfluidic assays have corroborated the potent platelet inhibitory effects of this compound. For instance, a study in neonatal cardiac patients aimed for a >90% reduction in platelet function in over 60% of patients. This endpoint was successfully achieved in the cohort receiving a 0.5 μg/kg/min dose of this compound, with comparable and statistically significant results obtained in microfluidic assays (P < .0001 vs. baseline) nih.govupmcphysicianresources.comeuropa.eu. In this cohort, 66.7% of subjects achieved ≥90% recovery in platelet aggregation in the microfluidic assay 1 hour after completing the this compound infusion europa.eu. These assays have further demonstrated that this compound, at specific concentrations (e.g., ≥0.58 nM), effectively impairs the ability of platelets to promote thrombus growth researchgate.net.
Table 5: Platelet Inhibition by this compound in Microfluidic Assays
| Dose (Neonatal Study) | Primary PD Endpoint Achieved (>90% reduction in platelet function in 60% of patients) | % Subjects with ≥90% Platelet Aggregation Recovery (1 hr post-infusion) | Source |
| 0.5 µg/kg/min | Yes | 66.7% | nih.govupmcphysicianresources.comeuropa.eu |
| 0.25 µg/kg/min | No (29% achieved goal) | 83.3% | nih.govupmcphysicianresources.comeuropa.eu |
Pharmacodynamic Variability in Patient Cohorts
While this compound generally provides consistent and profound platelet inhibition, pharmacodynamic variability can be observed in specific patient cohorts, particularly during the transition to oral antiplatelet agents.
High Residual Platelet Reactivity (HRPR) in this compound-Treated Patients
During continuous this compound infusion, the prevalence of high residual platelet reactivity (HRPR) is notably low, reported at less than 5% in studies such as the POMPEII registry solaci.org. However, a significant increase in HRPR has been observed following the discontinuation of this compound, especially during the transition period to oral P2Y12 inhibitors solaci.orgnih.gov. For instance, the POMPEII study demonstrated a substantial rise in HRPR, reaching up to 37.9% at 3 hours and 15.3% at 4-6 hours post-discontinuation, predominantly in patients transitioning to clopidogrel solaci.org. High platelet reactivity is often defined as ≥208 platelet reactivity units (PRU) ahajournals.org. It is also noted that a considerable percentage of patients (43%) may present with high residual platelet reactivity at baseline before the administration of this compound ahajournals.org.
Table 1: Prevalence of High Residual Platelet Reactivity (HRPR) After this compound Discontinuation
| Time Point After this compound Discontinuation | Oral P2Y12 Inhibitor Switched To | HRPR Prevalence |
| 3 hours | Clopidogrel | Up to 37.9% solaci.org |
| 4-6 hours | Clopidogrel | Up to 15.3% solaci.org |
| (General observation) | Ticagrelor | Lower HRPR solaci.org |
Factors Influencing Pharmacodynamic Response
Several factors can influence the pharmacodynamic response to this compound and the subsequent maintenance of platelet inhibition. A critical factor is the choice of oral P2Y12 inhibitor used for transition after this compound infusion. Studies indicate that transitioning to ticagrelor generally results in better platelet inhibition profiles and a lower incidence of HRPR compared to clopidogrel solaci.orgnih.gov. The CANTIC study, for example, showed that this compound effectively reduced platelet inhibition within five minutes when co-administered with crushed ticagrelor, with this effect sustained throughout the infusion without observed drug interactions ahajournals.orgmdpi.com. Conversely, when clopidogrel is administered concurrently with this compound infusion, its anticipated inhibitory effect on platelets may not be fully achieved. However, administering a 600 mg loading dose of clopidogrel immediately after this compound cessation can lead to the expected full pharmacodynamic effect europa.eu.
Furthermore, patient-specific characteristics can influence the pharmacodynamics of oral P2Y12 receptor antagonists, making this compound a potentially advantageous option in certain high-risk scenarios. These include patients with ST-segment elevation myocardial infarction (STEMI), those receiving opioids, individuals with mild therapeutic hypothermia, or patients in cardiogenic shock, where oral absorption and metabolism of antiplatelet agents might be impaired ahajournals.orgnih.govpcronline.com. This compound's direct action and independence from metabolic conversion, including the CYP system, contribute to its consistent antiplatelet effect across various patient demographics and co-administered medications such as aspirin (B1665792), heparin, nitroglycerin, bivalirudin, low-molecular-weight heparin, fondaparinux, or glycoprotein (B1211001) IIb/IIIa inhibitors wikipedia.orgeuropa.eunih.govnih.gov. Beyond its primary P2Y12 receptor antagonism, this compound has also been observed to inhibit platelet function through non-purinergic pathways by increasing cyclic adenosine monophosphate levels nih.gov.
Pharmacokinetic Research of Cangrelor
Absorption and Distribution Kinetics in Circulatory System
As cangrelor is administered intravenously, it bypasses the need for gastrointestinal absorption, resulting in 100% bioavailability. wikipedia.orgnih.gov This leads to an immediate onset of action, with peak plasma concentrations (Cmax) achieved within two minutes of administration of an intravenous bolus followed by an infusion. nih.govnih.govfda.gov
This compound exhibits rapid and linear pharmacokinetics. nih.govfda.gov It is quickly distributed throughout the bloodstream, with a relatively small volume of distribution of approximately 3.9 liters. nih.govfda.govdrugbank.com The drug is highly bound to plasma proteins, with about 97% to 98% of it being protein-bound. nih.govnih.govdrugbank.com This extensive binding facilitates its presence at the site of action on the P2Y12 receptors of platelets. nih.gov
| Pharmacokinetic Parameter | Value |
|---|---|
| Bioavailability | 100% (Intravenous) |
| Time to Peak Plasma Concentration (Tmax) | 2 minutes |
| Volume of Distribution (Vd) | 3.9 L |
| Plasma Protein Binding | 97-98% |
Metabolism Pathways and Inactive Metabolite Formation
This compound undergoes rapid and efficient deactivation in the circulatory system. nih.govfda.govdrugbank.com The primary metabolic pathway is dephosphorylation, which occurs via non-enzymatic hydrolysis in the blood plasma. nih.gov This process transforms this compound into its primary metabolite, a nucleoside, which has negligible anti-platelet activity. nih.govfda.govdrugbank.com This rapid conversion to an inactive form is a key factor contributing to the drug's short duration of action. nih.gov
Elimination Kinetics and Half-Life Determination
The elimination of this compound is swift, consistent with its rapid metabolism. The drug has a very short elimination half-life, averaging between 3 to 6 minutes. nih.govfda.govdrugbank.com This short half-life ensures that the antiplatelet effect diminishes quickly once the infusion is stopped, with platelet function returning to normal within 60 to 90 minutes. nih.govfda.govresearchgate.net
Plasma clearance of this compound is high, estimated to be around 43 L/h. nih.govnih.govdrugbank.com Following administration, the drug and its metabolites are eliminated from the body through both renal and fecal routes. Studies with radiolabeled this compound showed that approximately 58% of the radioactivity was recovered in the urine, while the remaining 35% was found in the feces, which is presumed to be the result of biliary excretion. fda.govdrugbank.com The elimination rate is not significantly influenced by factors such as gender, age, or renal status. nih.govfda.gov
| Pharmacokinetic Parameter | Value |
|---|---|
| Elimination Half-Life (t½) | 3-6 minutes |
| Plasma Clearance | ~43 L/h |
| Route of Elimination (Urine) | 58% |
| Route of Elimination (Feces) | 35% |
Hepatic and Cytochrome P450 System Independence in Metabolism
A distinguishing feature of this compound's pharmacokinetics is its metabolism's independence from hepatic function. nih.govfda.govdrugbank.com Unlike thienopyridine P2Y12 inhibitors like clopidogrel (B1663587) and prasugrel (B1678051), this compound is not a prodrug and does not require metabolic activation by the liver. nih.govwikipedia.orgnih.gov
Its deactivation through dephosphorylation occurs directly in the circulation, independent of the cytochrome P450 (CYP) enzyme system. nih.govyoutube.com In vitro studies have confirmed that this compound does not inhibit CYP enzymes at therapeutic concentrations. nih.gov This characteristic minimizes the potential for drug-drug interactions with other medications that are metabolized by hepatic enzymes, a significant consideration in patients often requiring multiple therapies. nih.govnih.govfda.gov Furthermore, this hepatic independence means that its pharmacokinetics are not affected by hepatic impairment. nih.govfda.gov
Clinical Efficacy Research and Outcomes for Cangrelor
Randomized Controlled Trial Programs: The CHAMPION Series
The CHAMPION (Cangrelor Versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition) program comprised three pivotal randomized controlled trials: CHAMPION-PCI, CHAMPION-PLATFORM, and CHAMPION-PHOENIX. These trials aimed to assess the efficacy and safety of this compound in patients undergoing percutaneous coronary intervention (PCI). ahajournals.orgacc.orgnih.gov
CHAMPION-PCI Trial Outcomes
The CHAMPION-PCI trial enrolled 8,877 patients undergoing PCI for stable angina or acute coronary syndromes. mdpi.comacc.org Patients were randomized to receive either this compound or clopidogrel (B1663587) (600 mg loading dose) prior to the intervention. mdpi.comacc.org The primary outcome, a composite of death, myocardial infarction (MI), or urgent revascularization at 48 hours, did not show superiority for this compound compared to clopidogrel (7.5% in the this compound group vs. 7.1% in the clopidogrel group; p = 0.59). mdpi.comacc.org The trial was stopped early due to anticipated failure to achieve statistical significance. mdpi.comacc.org
CHAMPION-PLATFORM Trial Outcomes
The CHAMPION-PLATFORM trial included 5,362 patients undergoing PCI for acute coronary syndromes or stable coronary artery disease who were not pretreated with clopidogrel. mdpi.comacc.org This trial compared this compound to placebo, with all patients receiving clopidogrel after PCI. acc.org Similar to CHAMPION-PCI, CHAMPION-PLATFORM did not meet its primary endpoint of death, MI, or urgent revascularization at 48 hours (7.0% for this compound vs. 8.0% for placebo; p = 0.17), and its enrollment was also terminated early due to futility. mdpi.comacc.org However, prespecified secondary endpoints, including all-cause mortality and stent thrombosis, showed reductions with this compound. acc.org
CHAMPION-PHOENIX Trial Outcomes
The CHAMPION-PHOENIX trial was the largest and most definitive of the CHAMPION series, enrolling 11,145 patients undergoing urgent or elective PCI. mdpi.comkengreal.comwikijournalclub.org This double-blind, double-dummy, phase III trial compared this compound infusion with a clopidogrel loading dose (300 mg or 600 mg). kengreal.com The primary efficacy endpoint was a composite of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours. mdpi.comkengreal.comwikijournalclub.org
This compound significantly reduced the risk of the primary composite endpoint, which occurred in 4.7% of the this compound group compared to 5.9% in the clopidogrel group (Odds Ratio [OR] 0.78; 95% Confidence Interval [CI] 0.66–0.93; p = 0.005). mdpi.comkengreal.comwikijournalclub.orgjacc.org This represented a 22% relative risk reduction in major adverse cardiac events (MACE). kengreal.com A key secondary endpoint, stent thrombosis, was also significantly reduced by this compound (0.8% vs. 1.4%; OR 0.62; 95% CI 0.43–0.90; p = 0.01). kengreal.comjacc.orgresearchgate.net Efficacy results were consistent across various patient subgroups, including those with stable angina and acute coronary syndromes. jacc.orgnih.gov
Table 1: CHAMPION-PHOENIX Primary and Key Secondary Efficacy Outcomes at 48 Hours kengreal.comwikijournalclub.orgjacc.org
| Endpoint | This compound Group (%) | Clopidogrel Group (%) | Odds Ratio (95% CI) | P-value |
| Composite (Death, MI, IDR, ST) | 4.7 | 5.9 | 0.78 (0.66–0.93) | 0.005 |
| Stent Thrombosis | 0.8 | 1.4 | 0.62 (0.43–0.90) | 0.01 |
IDR: Ischemia-driven revascularization; MI: Myocardial Infarction; ST: Stent Thrombosis
Pooled Analysis of CHAMPION Program Data
A prespecified, patient-level pooled analysis of all three CHAMPION trials (CHAMPION-PCI, CHAMPION-PLATFORM, and CHAMPION-PHOENIX), encompassing 24,910 patients, provided a comprehensive overview of this compound's efficacy. acc.orgnih.govmdpi.comacc.orgacc.orgdovepress.comopenaccessjournals.com
The pooled analysis demonstrated that this compound significantly reduced the composite efficacy endpoint of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours, which occurred in 3.8% of the this compound group versus 4.7% in the control group (OR 0.81; 95% CI 0.71–0.91; p = 0.0007). acc.orgnih.govacc.orgacc.orgdovepress.comopenaccessjournals.comtctmd.com This represented a 19% reduction in the odds of the primary outcome. nih.govmdpi.comdovepress.comopenaccessjournals.comtctmd.com Stent thrombosis was also significantly reduced by 41% with this compound (0.5% vs. 0.8%; OR 0.59; 95% CI 0.43–0.80; p = 0.0008). acc.orgnih.govacc.orgacc.orgopenaccessjournals.comtctmd.com The efficacy outcomes were consistent across the individual trials and major patient subgroups, and these benefits were sustained at 30 days. nih.govtctmd.com
Table 2: Pooled Analysis of CHAMPION Program Efficacy Outcomes at 48 Hours acc.orgnih.govacc.orgacc.orgdovepress.comopenaccessjournals.comtctmd.com
| Endpoint | This compound Group (%) | Control Group (%) | Odds Ratio (95% CI) | P-value |
| Composite (Death, MI, IDR, ST) | 3.8 | 4.7 | 0.81 (0.71–0.91) | 0.0007 |
| Stent Thrombosis | 0.5 | 0.8 | 0.59 (0.43–0.80) | 0.0008 |
| Myocardial Infarction | 3.1 | 3.6 | 0.85 (0.74–0.97) | 0.018 |
| Ischemia-Driven Revascularization | 0.5 | 0.7 | 0.71 (0.52–0.98) | 0.036 |
| Death | 0.3 | 0.4 | 0.71 (0.47–1.15) | 0.169 |
IDR: Ischemia-driven revascularization; MI: Myocardial Infarction; ST: Stent Thrombosis
Efficacy in Specific Ischemic Endpoints
Reduction of Periprocedural Myocardial Infarction
A consistent reduction in periprocedural myocardial infarction (MI) was observed with this compound across the CHAMPION program, particularly evident in the CHAMPION-PHOENIX trial and the pooled analyses. acc.orgkengreal.comwikijournalclub.orgresearchgate.netdovepress.comwikipedia.orgwikipedia.orgprobes-drugs.org
In CHAMPION-PHOENIX, this compound reduced MI (as defined by the second universal definition) compared to clopidogrel. nih.gov Specifically, treatment with this compound reduced the incidence of type 4a MI (related to PCI) from 4.4% to 3.5% (OR 0.80; 95% CI 0.66–0.98; p = 0.03). nih.gov Furthermore, this compound consistently reduced MIs when assessed by various criteria, including those with symptoms and CK-MB elevations, and those with peak CK-MB ≥10 times the upper limit of normal. nih.gov
The pooled analysis of the CHAMPION trials further corroborated this finding, showing a significant reduction in MI, with rates of 3.1% in the this compound group versus 3.6% in the control group (OR 0.85; 95% CI 0.74–0.97; p = 0.018). tctmd.com This demonstrates this compound's consistent efficacy in mitigating periprocedural ischemic events during PCI. jacc.orgnih.gov
Table 3: Reduction in Myocardial Infarction in CHAMPION-PHOENIX and Pooled Analysis tctmd.comnih.gov
| Endpoint | This compound Group (%) | Control/Clopidogrel Group (%) | Odds Ratio (95% CI) | P-value |
| Type 4a MI (CHAMPION-PHOENIX) | 3.5 | 4.4 | 0.80 (0.66–0.98) | 0.03 |
| Overall MI (Pooled Analysis of CHAMPION trials) | 3.1 | 3.6 | 0.85 (0.74–0.97) | 0.018 |
Prevention of Stent Thrombosis Events
This compound has demonstrated significant efficacy in reducing the incidence of stent thrombosis (ST). In the CHAMPION PHOENIX trial, this compound significantly reduced the key secondary endpoint of stent thrombosis at 48 hours compared to clopidogrel (Odds Ratio [OR]: 0.62; 95% Confidence Interval [CI]: 0.43–0.90; p = 0.01). nih.govopenaccessjournals.comviamedica.ploup.comkengreal.comahajournals.org This reduction was consistent across various patient subgroups, including those with stable angina and acute coronary syndrome (ACS). jacc.orgnih.gov A pooled analysis of the three CHAMPION trials, encompassing over 24,910 patients, further confirmed this benefit, showing a 41% reduction in stent thrombosis rate (0.6% vs. 0.8%) at 48 hours with this compound. mdpi.com The absolute risk reduction for stent thrombosis was 0.34%. pcronline.com This protective effect against stent thrombosis was also sustained at 30 days. nih.govopenaccessjournals.comviamedica.pljacc.org
| Endpoint (48 hours) | This compound (%) | Clopidogrel (%) | Odds Ratio (95% CI) | p-value |
| Stent Thrombosis | 0.5 | 0.7 | 0.62 (0.43–0.90) | 0.01 |
Reduction of Ischemia-Driven Revascularization
This compound has been shown to reduce the need for ischemia-driven revascularization (IDR). In the CHAMPION PHOENIX trial, the primary composite endpoint, which included IDR, was significantly reduced by this compound. europa.eukengreal.comjacc.orgnih.govacc.orgahajournals.orgfirstwordpharma.comahajournals.orgsolaci.org For instance, in the first two hours post-randomization, this compound significantly decreased the primary composite endpoint (death, myocardial infarction, IDR, or stent thrombosis) by 25% compared to clopidogrel (4.1% vs. 5.4%; Hazard Ratio: 0.76 [95% CI: 0.64–0.90], p=0.002). ahajournals.orgfirstwordpharma.comsolaci.org A meta-analysis indicated that ischemia-driven revascularization was lower in the this compound group (Odds Ratio: 0.71; 95% CI: 0.52-0.98; p=0.04). pcronline.com
All-Cause Mortality in this compound-Treated Cohorts
The impact of this compound on all-cause mortality has been evaluated in various studies. In the CHAMPION PHOENIX trial, all-cause mortality at 48 hours was similar between the this compound and clopidogrel groups (0.3% in both arms). kengreal.comnih.govnih.gov However, in the CHAMPION PLATFORM trial, a significant reduction in all-cause mortality was observed at 48 hours in patients treated with this compound, though this difference was not sustained at 30 days. nih.govviamedica.plresearchgate.net A study focusing on out-of-hospital cardiac arrest (OHCA) patients undergoing PCI found that this compound use was associated with improved in-hospital survival (Odds Ratio: 2.07; 95% CI: 1.16–2.98). mdpi.com Conversely, a meta-analysis of three large clinical trials (CHAMPION PLATFORM, CHAMPION PCI, and CHAMPION PHOENIX) involving 25,107 participants found no statistically significant difference in all-cause death at 48 hours between this compound and clopidogrel (pooled OR 0.72, 95% CI: 0.36-1.43, p=0.34). pcronline.com
Improvement of TIMI Flow Grade in Coronary Revascularization
This compound has shown effectiveness in improving Thrombolysis in Myocardial Infarction (TIMI) flow grade, an important measure of coronary artery perfusion. In a study of patients with intracoronary thrombus undergoing PCI, this compound improved TIMI flow, myocardial blush grade (MGB), and TIMI myocardial perfusion grade (TMPG) in patients with an initial TIMI flow of 0 to 2. nih.gov Furthermore, in patients with cardiogenic shock undergoing PCI, this compound was associated with an 11.8 percentage point better absolute risk difference in perfusion improvement, defined as an improvement of TIMI flow grade ≥1. jacc.org The INVEST-STEMI real-world study, comparing this compound to tirofiban (B1683177) in STEMI patients undergoing primary PCI, found that the risk for TIMI flow <3 was significantly lower in the this compound group (adjusted OR: 0.40; 95% CI: 0.30–0.53). mdpi.comnih.gov Another study also reported that this compound administration was significantly associated with increased rates of TIMI flow grade improvement ≥1 during PCI (92.9% vs. 81.2%; p = 0.02). mdpi.commdpi.com
Efficacy Across Diverse Patient Populations Undergoing Percutaneous Coronary Intervention (PCI)
This compound's efficacy has been evaluated across a broad spectrum of patients undergoing PCI, demonstrating consistent benefits in various clinical presentations.
Patients with Acute Coronary Syndrome (ACS)
This compound consistently reduced ischemic complications in patients presenting with ACS. nih.goveuropa.euahajournals.orgjacc.orgnih.govviamedica.pl In the CHAMPION PHOENIX trial, this compound significantly reduced the primary composite endpoint in ACS patients (OR: 0.71; 95% CI: 0.52 to 0.96; p = 0.02). jacc.orgnih.gov This included a consistent reduction in stent thrombosis in ACS patients (OR: 0.67; 95% CI: 0.42 to 1.06). jacc.orgnih.gov The CHAMPION PLATFORM trial, which primarily included patients with non-ST-segment elevation myocardial infarction (NSTEMI) and unstable angina, also showed a significantly lower rate of stent thrombosis in the this compound group at 48 hours and 30 days. nih.govviamedica.plviamedica.pl The rapid and potent antiplatelet effect of this compound is particularly advantageous in ACS patients, where immediate and predictable P2Y12 inhibition is crucial. nih.govoup.com
| Patient Population | This compound Events/Patients (%) | Clopidogrel Events/Patients (%) | Odds Ratio (95% CI) | p-value |
| Stable Angina | 182/3185 (5.7) | 217/3171 (6.8) | 0.83 (0.67–1.01) | 0.06 |
| ACS | 75/2285 (3.3) | 105/2298 (4.6) | 0.71 (0.52–0.96) | 0.02 |
Non-ST-Segment Elevation Myocardial Infarction (NSTEMI) and Unstable Angina Subgroups
In patients presenting with Non-ST-Segment Elevation Myocardial Infarction (NSTEMI) and unstable angina, this compound has been investigated for its ability to reduce periprocedural ischemic events during PCI. The CHAMPION PLATFORM trial included 5362 patients, with NSTEMI accounting for 59.4% and unstable angina for 35.4% of the cohort. While the primary efficacy endpoint (a composite of death, myocardial infarction (MI), or ischemia-driven revascularization within 48 hours after PCI) was numerically lower in the this compound group, the difference did not reach statistical significance in this specific trial. However, the rate of stent thrombosis was significantly lower with this compound at both 48 hours and 30 days, and the all-cause mortality rate was significantly lower at 48 hours. nih.govviamedica.pl
The CHAMPION PCI trial, which enrolled 8877 patients including those with unstable angina (24.6%) and NSTEMI (49.2%), did not find significant differences in the primary endpoint of death, MI, or ischemia-driven revascularization at 48 hours between the this compound plus clopidogrel arm and the placebo plus clopidogrel arm. nih.govviamedica.pl
However, the CHAMPION PHOENIX trial, which included a broad spectrum of patients with coronary artery disease (CAD) undergoing PCI, including those with NSTEMI and unstable angina, demonstrated a significant reduction in the primary composite endpoint of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours with this compound compared to clopidogrel (4.7% vs. 5.9%; p = 0.005). This trial also showed a significant reduction in stent thrombosis events (0.8% vs. 1.4%; p = 0.01). mdpi.comacc.org A pooled analysis of the three CHAMPION trials, encompassing 24,910 patients, further confirmed that this compound significantly reduced the odds of the primary outcome by 19% (3.8% for this compound vs. 4.7% for control; p = 0.0007) and stent thrombosis by 41% (0.5% vs. 0.8%; p = 0.0008) at 48 hours. mdpi.comacc.orgresearchgate.netdovepress.com The benefit of this compound was consistent across various subgroups, including those with NSTEMI/unstable angina. chiesiusa.com
Table 1: Efficacy Outcomes in NSTEMI and Unstable Angina Subgroups (from CHAMPION Trials)
| Trial/Analysis | Patient Population (Primary Indication) | Primary Efficacy Endpoint (48h) | This compound (%) | Control (%) | p-value | Stent Thrombosis (48h) (this compound vs. Control) |
| The CHAMPION PHOENIX trial, a large, randomized, placebo-controlled clinical trial, included patients with stable CAD (5.2% in CHAMPION PLATFORM, 15.0% in CHAMPION PCI, and across the spectrum of CAD manifestations in CHAMPION PHOENIX) undergoing PCI. nih.govviamedica.plahajournals.orgviamedica.pl In this trial, this compound significantly reduced the primary endpoint of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours compared to clopidogrel, including in patients with stable CAD. viamedica.plmdpi.com The Dutch this compound Registry, a real-world study, also reported low rates of ischemic events at 48 hours and 30 days after PCI in patients with stable CAD, confirming the feasibility and safety of this compound in this population. diagramresearch.com |
Table 2: Efficacy in Patients with Stable Coronary Artery Disease (CAD)
| Study/Registry | Patient Population | Key Finding |
| CHAMPION PHOENIX | Stable CAD undergoing PCI | Significantly reduced composite of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours. viamedica.plmdpi.com |
| Dutch this compound Registry | Stable CAD undergoing PCI (real-world) | Low rates of ischemic events at 48 hours and 30 days. diagramresearch.com |
Patients with Cardiogenic Shock and Cardiac Arrest
Patients with cardiogenic shock (CS) and cardiac arrest (CA) represent a particularly high-risk subgroup where the pharmacokinetics of oral antiplatelet agents can be significantly altered due to impaired gastrointestinal absorption. nih.govahajournals.orgmdpi.com While landmark randomized clinical trials of this compound generally excluded patients with cardiogenic shock, real-world data and recent studies have provided insights into its use in these critical settings. nih.govmdpi.comjacc.org
A recent study published in JACC (2025) investigating this compound use during PCI in patients with myocardial infarction complicated by cardiogenic shock or cardiac arrest from the Swedish Coronary Angiography and Angioplasty Registry (SCAAR) provided important findings. In a propensity score-matched analysis of patients with cardiogenic shock (n=994), this compound administration during PCI was associated with a lower risk for both major adverse cardiovascular events (MACE) and all-cause mortality within 30 days. Specifically, the risk ratio for MACE was 0.82 (95% CI: 0.71-0.94), with an absolute risk reduction of 8.9 percentage points. For all-cause mortality, the risk ratio was 0.81 (95% CI: 0.70-0.94), also with an absolute risk reduction of 8.9 percentage points. jacc.orgnih.gov
However, for patients with cardiac arrest (n=1138), the same study observed no such benefit for MACE (risk ratio 1.01; 95% CI: 0.87-1.18) or all-cause mortality (risk ratio 0.97; 95% CI: 0.83-1.13). Furthermore, a higher risk for major bleeding was found in cardiac arrest patients receiving this compound (risk ratio 2.26; 95% CI: 1.25-4.11), with an absolute risk increase of 3.5 percentage points. jacc.orgnih.gov
Table 3: Outcomes in Cardiogenic Shock and Cardiac Arrest Patients (30-day data)
| Patient Subgroup | Outcome | This compound (Risk Ratio [95% CI]) | Absolute Risk Reduction/Increase (Percentage Points) |
| Cardiogenic Shock | MACE | 0.82 (0.71-0.94) jacc.orgnih.gov | 8.9 (reduction) jacc.orgnih.gov |
| Cardiogenic Shock | All-cause mortality | 0.81 (0.70-0.94) jacc.orgnih.gov | 8.9 (reduction) jacc.orgnih.gov |
| Cardiac Arrest | MACE | 1.01 (0.87-1.18) jacc.orgnih.gov | No significant benefit jacc.orgnih.gov |
| Cardiac Arrest | Major Bleeding | 2.26 (1.25-4.11) jacc.orgnih.gov | 3.5 (increase) jacc.orgnih.gov |
| Cardiac Arrest | All-cause mortality | 0.97 (0.83-1.13) jacc.orgnih.gov | No significant benefit jacc.orgnih.gov |
P2Y12 Inhibitor-Naïve Patients in PCI
This compound is specifically indicated for use in patients undergoing PCI who have not been pre-treated with an oral P2Y12 inhibitor. nih.govahajournals.org Its rapid and potent antiplatelet effect makes it particularly suitable for this patient group, where immediate and reliable platelet inhibition is crucial during the periprocedural period. nih.govahajournals.orgahajournals.org
The CHAMPION PHOENIX trial, which compared this compound to clopidogrel in P2Y12-naïve patients undergoing PCI, demonstrated a significant reduction in the primary composite endpoint of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours. ahajournals.orgmdpi.comacc.org A pooled analysis of the three pivotal CHAMPION trials (CHAMPION PLATFORM, CHAMPION PCI, and CHAMPION PHOENIX), which included a large proportion of P2Y12-naïve patients, confirmed the superior efficacy of this compound. This meta-analysis showed that this compound significantly reduced the odds of the composite efficacy endpoint (death, MI, ischemia-driven revascularization, or stent thrombosis) by 19% (3.8% for this compound vs. 4.7% for control; p = 0.0007) and stent thrombosis by 41% (0.5% vs. 0.8%; p = 0.0008) at 48 hours. mdpi.comacc.orgresearchgate.netdovepress.com This benefit was achieved without a significant increase in severe bleeding. acc.org
Table 4: Efficacy in P2Y12 Inhibitor-Naïve Patients Undergoing PCI (Pooled CHAMPION Trials)
| Endpoint (48 hours) | This compound (%) | Control (Clopidogrel) (%) | Odds Ratio (95% CI) | p-value |
| Composite Efficacy (Death, MI, IDR, ST) | 3.8 mdpi.comacc.orgresearchgate.netdovepress.com | 4.7 mdpi.comacc.orgresearchgate.netdovepress.com | 0.81 (0.71–0.91) researchgate.netdovepress.com | 0.0007 mdpi.comacc.orgresearchgate.netdovepress.com |
| Stent Thrombosis (ST) | 0.5 mdpi.comacc.orgresearchgate.net | 0.8 mdpi.comacc.orgresearchgate.net | 0.59 (0.43–0.80) researchgate.net | 0.0008 mdpi.comacc.orgresearchgate.net |
Patients with Underlying Gastric Absorption Issues
Patients with underlying gastric absorption issues, such as those who are hemodynamically unstable, intubated, or receiving opioids, often experience delayed or impaired absorption of oral P2Y12 inhibitors. nih.govahajournals.orgmdpi.comahajournals.org This can lead to a significant delay in achieving adequate platelet inhibition, increasing the risk of thrombotic complications during PCI. nih.govahajournals.orgahajournals.org
This compound, being an intravenous agent, bypasses the gastrointestinal tract entirely, ensuring immediate and full bioavailability. nih.gov This characteristic makes it an ideal option for patients where the absorption of oral antiplatelet agents is compromised or uncertain. ahajournals.orgnih.gov Real-world registries and clinical observations have highlighted the utility of this compound in such scenarios, where rapid and predictable antiplatelet effects are critical. ahajournals.orgmdpi.com Its metabolism is independent of liver or renal function, further supporting its use in patients with compromised organ function that might affect oral prodrug activation. nih.gov
Clinical Safety Research and Outcomes for Cangrelor
Bleeding Event Profiles
The assessment of bleeding events associated with Cangrelor has utilized various standardized criteria, including the Global Use of Strategies to Open Occluded Coronary Arteries (GUSTO), Thrombolysis in Myocardial Infarction (TIMI), and Bleeding Academic Research Consortium (BARC) classifications.
Major Bleeding Rates (GUSTO, TIMI, BARC Criteria)
In the pivotal CHAMPION PHOENIX trial, a large-scale randomized study, this compound did not show a statistically significant increase in GUSTO-defined severe or life-threatening bleeding compared to clopidogrel (B1663587) (0.2% for this compound vs. 0.1% for clopidogrel) zhanggroup.org. Similarly, the rate of TIMI major bleeding was comparable between this compound and clopidogrel (0.2% vs. 0.1%) zhanggroup.org.
However, a meta-analysis pooling data from the CHAMPION-PLATFORM, CHAMPION-PCI, and CHAMPION-PHOENIX trials, encompassing over 25,000 patients, indicated a significantly increased risk for major bleeding at 48 hours when adjudicated by the Acute Catheterization and Urgent Intervention Triage Strategy (ACUITY) scale (Relative Risk [RR]: 1.51, 95% Confidence Interval [CI]: 1.32-1.72, p<0.00001). This increase was less pronounced with less sensitive scales such as GUSTO severe (RR: 1.21, 95% CI: 0.70-2.11, p=0.49) and TIMI major (RR: 1.00, 95% CI: 0.59-1.68, p=0.99) wikipedia.orgprobes-drugs.org. The observed increase in ACUITY-defined major bleeding was primarily attributed to an excess of groin hematomas, with no significant contribution from more serious forms of bleeding guidetopharmacology.org.
In specific high-risk populations, the major bleeding rates can differ. For instance, in patients who experienced out-of-hospital cardiac arrest (OHCA) and underwent percutaneous coronary intervention (PCI), major bleeding rates were notably higher in the this compound group compared to a control group (33.0% vs. 7.5%; Odds Ratio [OR]: 6.2, 95% CI: 2.6–14.8, p < 0.001) scribd.com.
Table 1: Major Bleeding Rates in this compound Clinical Trials
| Study/Analysis | Patient Population | Bleeding Criteria | This compound (%) | Comparator (%) | Statistical Significance | Source |
| CHAMPION PHOENIX | All-comer PCI | GUSTO Severe | 0.2 | 0.1 (Clopidogrel) | P=0.44 zhanggroup.org | |
| CHAMPION PHOENIX | All-comer PCI | TIMI Major | 0.2 | 0.1 (Clopidogrel) | Not significant zhanggroup.org | |
| CHAMPION Meta-analysis | PCI patients | ACUITY Major (48h) | Increased (RR 1.51) | (vs. Clopidogrel) | p<0.00001 wikipedia.orgprobes-drugs.org | |
| OHCA Study | Out-of-hospital cardiac arrest patients undergoing PCI | Not specified (Major Bleeding) | 33.0 | 7.5 (No this compound) | OR 6.2, p < 0.001 scribd.com | |
| Cardiogenic Shock Meta-analysis | AMI-CS patients | Major Bleeding (pooled) | 17 (11–23% CI) | N/A | guidetopharmacology.orglibretexts.org | |
| SCAAR Registry | Cardiogenic shock patients | Major Bleeding | 1.60 (Risk Ratio) | (vs. No this compound) | Not significant mims.com | |
| SCAAR Registry | Cardiac arrest patients | Major Bleeding | 2.26 (Risk Ratio) | (vs. No this compound) | Significant mims.com |
Minor Bleeding Rates (GUSTO, TIMI, BARC Criteria)
In the CHAMPION PHOENIX trial, this compound was associated with an increase in GUSTO mild bleeding (14.9% with this compound vs. 10.5% with clopidogrel) zhanggroup.org. A post hoc analysis of site-reported bleeding in the CHAMPION trials also showed a non-significant increase in minor bleeding events adjudicated by the TIMI classification in patients randomized to this compound compared with clopidogrel (Hazard Ratio [HR], 3.01; 95% CI, 1.52–5.96; P<0.001) cenmed.com. A network meta-analysis further indicated that TIMI minor bleeding was increased with this compound compared to clopidogrel (1.47, 95% CI: 1.01–2.16) cohlife.org.
The ARCANGELO real-world study, which utilized BARC criteria, reported that bleeding events within 30 days post-PCI occurred in 5.2% of patients (95% CI: 3.9–6.8%). Of these, 0.5% experienced BARC 3 (moderate) bleeding, while the remainder were BARC 1–2 (mild) events guidetopharmacology.org.
Table 2: Minor Bleeding Rates in this compound Clinical Trials
| Study/Analysis | Patient Population | Bleeding Criteria | This compound (%) | Comparator (%) | Statistical Significance | Source |
| CHAMPION PHOENIX | All-comer PCI | GUSTO Mild | 14.9 | 10.5 (Clopidogrel) | Increased zhanggroup.org | |
| CHAMPION (Post hoc) | PCI patients | TIMI Minor | Increased (HR 3.01) | (vs. Clopidogrel) | p<0.001 cenmed.com | |
| Network Meta-analysis | ACS patients | TIMI Minor | Increased (OR 1.47) | (vs. Clopidogrel) | p=0.046 cohlife.org | |
| ARCANGELO (Real-world) | ACS patients undergoing PCI | BARC 1-2 (Mild) | 4.7 (approx.) | N/A | guidetopharmacology.org | |
| ARCANGELO (Real-world) | ACS patients undergoing PCI | BARC 3 (Moderate) | 0.5 | N/A | guidetopharmacology.org |
Incidence of Transfusion Requirements
In the CHAMPION PHOENIX trial, there was no statistically significant increase in the need for blood transfusion with this compound (P=0.16) zhanggroup.org. A pooled analysis of the CHAMPION trials also indicated similar transfusion rates between this compound and clopidogrel (0.7% vs. 0.6%) nih.gov. While a meta-analysis showed an obvious trend towards an increased risk for any transfusions (RR: 1.31, 95% CI: 0.97-1.77, p=0.08), this did not reach statistical significance wikipedia.orgprobes-drugs.org. Blood transfusion requirements, particularly in the context of severe or major bleeding, have been independently associated with increased mortality at 30 days and one year post-PCI guidetopharmacology.org.
Bleeding Risk in High-Risk Subgroups (e.g., Cardiogenic Shock, Cancer Patients)
Patients with cardiogenic shock represent a high-risk subgroup due to hemodynamic instability and deranged hemostatic balance. A systematic review and meta-analysis of this compound use in acute myocardial infarction-cardiogenic shock (AMI-CS) patients reported a pooled rate of major bleeding of 17% (95% CI: 11–23%) guidetopharmacology.orglibretexts.org. Another study in patients with cardiac arrest undergoing PCI found a higher risk for major bleeding with this compound (Risk Ratio: 2.26, 95% CI: 1.25-4.11), while in cardiogenic shock patients, the risk ratio for major bleeding was 1.60 (95% CI: 0.93-2.76), not reaching statistical significance mims.com.
Regarding cancer patients, landmark randomized controlled trials like the CHAMPION studies typically excluded individuals with active cancer wikipedia.org. However, real-world experience and case series have begun to shed light on this compound's use in this population. A case series on this compound bridging therapy in cancer patients requiring temporary cessation of oral P2Y12 inhibitors for non-cardiac interventions reported no bleeding events among seven patients, including two with profound thrombocytopenia wikipedia.org. Preliminary data suggests that this compound can be safely used in cancer patients, even those with thrombocytopenia, and can be discontinued (B1498344) safely a few hours before procedures wikipedia.org. The ICARUS registry, which included patients with high bleeding risk (HBR) undergoing PCI, found that active cancer was a criterion for HBR in 7% of cases. In this HBR subgroup, the incidence of BARC 2, 3, or 5 bleeding at 48 hours was significantly higher (12% vs. 4%, p=0.001) compared to non-HBR patients iiab.me.
Other Adverse Event Monitoring in Clinical Trials and Real-World Settings
Incidence of Non-Bleeding Adverse Events
Beyond bleeding, other adverse events have been monitored in clinical trials and real-world settings. In the CHAMPION PHOENIX trial, transient dyspnea was reported significantly more frequently in the this compound group compared to the clopidogrel group (1.2% vs. 0.3%) guidetopharmacology.org. Generally, the incidence of other non-bleeding adverse events with this compound has been reported as low cenmed.com. Information from regulatory documents indicates that investigations may show decreased hematocrit and hemoglobin, increased blood creatinine, decreased platelet count, and increased international normalized ratio. Other reported adverse reactions, beyond bleeding at puncture or infusion sites, include contusion, periorbital hematoma, subcutaneous hematoma, erythema, and various forms of rash (erythematous, pruritic) nih.gov.
Unexpected Adverse Event Identification (e.g., Cardiac Arrest, Cardiac Failure in FAERS)
Clinical safety research on this compound has identified various adverse events, including some considered unexpected or not initially listed in drug labeling. Analysis of real-world data, particularly from the FDA Adverse Event Reporting System (FAERS) database, has provided insights into these occurrences.
FAERS Database Analysis A comprehensive analysis of the FAERS database, which included over 15 million case reports, identified 209 events related to this compound. Among these, 31 preferred terms (PTs) describing adverse events were recognized, affecting eight organ systems. Notably, "cardiac arrest" and "cardiac failure" emerged as unexpected adverse events not initially specified in the this compound drug manual. tandfonline.comtandfonline.com
It is crucial to acknowledge that data derived from spontaneous reporting systems like FAERS cannot establish a definitive causal relationship between this compound and these events. Such severe outcomes may be influenced by the complex underlying clinical status of the patients, as well as the presence of concomitant therapies. tandfonline.com
The KENGREXAL (this compound) product monograph, which reflects post-market experience, also lists cardiac arrest and cardiac failure under "Cardiac disorders" in its section on post-market adverse reactions. The frequency of these voluntarily reported reactions cannot be reliably estimated due to the unknown size of the reporting population. hres.ca
Data Table: Selected Unexpected Adverse Events from FAERS Analysis
| Preferred Term (PT) | Identification Source | Notes on Causality |
| Cardiac Arrest | FAERS Database tandfonline.comtandfonline.com | Unexpected AE, causality not established by FAERS data alone; influenced by underlying patient status/concomitant therapies. tandfonline.com |
| Cardiac Failure | FAERS Database tandfonline.comtandfonline.com | Unexpected AE, causality not established by FAERS data alone; influenced by underlying patient status/concomitant therapies. tandfonline.com |
Detailed Research Findings on Cardiac Arrest and Cardiac Failure
Real-world studies and registry analyses have provided further context regarding the occurrence of cardiac arrest and cardiac failure in patients treated with this compound, particularly in high-risk populations.
In a study analyzing data from the Swedish Coronary Angiography and Angioplasty Registry (SCAAR), this compound was utilized in 16% of 5513 patients with ST-segment elevation myocardial infarction (STEMI) who underwent primary percutaneous coronary intervention (PCI). Approximately one-third of these patients presented with cardiac arrest. ahajournals.orgmdpi.com Another single-center real-world experience involving 147 this compound-treated patients, of whom 38 were in clinical shock, reported that 42% of these shock patients frequently presented with cardiac arrest. jacc.org
A specific investigation using the SCAAR registry examined the effects of this compound during PCI in patients with myocardial infarction complicated by cardiogenic shock or cardiac arrest. For patients presenting with cardiac arrest, the study found no observed benefit in terms of major adverse cardiovascular events (MACE) or all-cause mortality. Instead, a higher risk for major bleeding was identified in this subgroup (risk ratio 2.26; 95% CI: 1.25-4.11). nih.govjacc.org Conversely, in patients with cardiogenic shock, this compound administration during PCI was associated with a lower risk for both MACE and all-cause mortality. nih.govjacc.org
Studies focusing on out-of-hospital cardiac arrest (OHCA) survivors undergoing PCI have also explored this compound use. While one such study indicated that this compound use was associated with improved in-hospital survival, it also noted a higher incidence of major bleeding. mdpi.com These findings highlight the complex risk-benefit profile of this compound in critically ill, high-risk patient populations where severe cardiac events are often part of the underlying pathology.
Data Table: Cardiac Arrest and this compound Use in Real-World Settings
| Study/Registry | Patient Population | Key Findings Related to Cardiac Arrest | Observed Outcomes |
| SCAAR Registry ahajournals.orgmdpi.com | STEMI patients undergoing primary PCI (n=5513) | This compound used in 16%; ~30% of these patients presented with cardiac arrest. | Not specified for this subset. |
| Single-Center Real-World Experience jacc.org | Cardiogenic shock patients receiving this compound (n=38) | 42% of these patients frequently presented with cardiac arrest. | No stent thrombosis in shock subset; all 11 GUSTO-defined bleeding events (29%) were mild or moderate. |
| SCAAR Registry (Cardiac Arrest Cohort) nih.govjacc.org | Myocardial infarction patients with cardiac arrest undergoing PCI (n=1138 PS-matched) | No benefit observed for MACE or all-cause mortality. | Higher risk for major bleeding (RR 2.26; 95% CI: 1.25-4.11). nih.gov |
| Lombardia CARe Registry (OHCA Cohort) mdpi.com | OHCA patients undergoing PCI (n=414, 34 received this compound) | This compound use linked to improved in-hospital survival. | Higher major bleeding rates (OR: 7.0; 95% CI: 2.9-17.0). mdpi.com |
Comparative Effectiveness Research of Cangrelor
Comparisons with Oral P2Y12 Inhibitors
Oral P2Y12 inhibitors, such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153), are foundational to antiplatelet therapy in cardiovascular interventions. However, their onset of action can be delayed, especially in acute settings, creating a "gap" in platelet inhibition. Cangrelor's intravenous administration and rapid action aim to bridge this gap.
The comparative efficacy and safety of this compound versus clopidogrel have been rigorously assessed, notably in the CHAMPION (this compound versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition) program, which included trials like CHAMPION PHOENIX. A pooled analysis of the three CHAMPION trials, encompassing approximately 24,910 patients, demonstrated that this compound significantly reduced the odds of the primary efficacy composite endpoint of all-cause death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours compared to clopidogrel. Specifically, this compound was associated with a 19% reduction in this composite endpoint (3.8% for this compound vs. 4.7% for control; odds ratio [OR]: 0.81; 95% CI: 0.71–0.91; p = 0.0007) sci-hub.semims.commdpi.com. A significant reduction in stent thrombosis (41% reduction; 0.5% vs. 0.8%; OR: 0.59; 95% CI: 0.43–0.80; p < 0.001) and MI (3.8% vs. 4.7%; OR: 0.80; 95% CI: 0.67–0.97; p = 0.02) was also observed with this compound mims.comwikipedia.org.
Regarding safety, studies have shown that this compound does not significantly increase the risk of severe or life-threatening bleeding when assessed by GUSTO (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries) criteria (0.16% vs. 0.11%; OR: 1.5; 95% CI: 0.53–4.22; p = 0.44 in CHAMPION PHOENIX) wikipedia.orgguidetopharmacology.org. While some analyses reported a higher incidence of ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) major bleeding with this compound (4.3% vs. 2.5%; OR: 1.72; 95% CI: 1.39–2.13; p < 0.001), other meta-analyses, including one of 25,107 patients, found no difference in major or minor bleeding based on TIMI (Thrombolysis In Myocardial Infarction) and ACUITY criteria wikipedia.orgwikipedia.orgprobes-drugs.org. A network meta-analysis of six studies (26,444 patients) found no statistically significant differences in all-cause mortality, myocardial infarction, stent thrombosis, target vessel revascularization, or major bleeding between this compound and clopidogrel, though this compound was associated with a higher risk of minor bleeding nih.govnih.gov.
Table 1: this compound vs. Clopidogrel: Efficacy and Safety Outcomes (CHAMPION Program Pooled Analysis)
| Outcome | This compound Group (%) | Clopidogrel Group (%) | Odds Ratio (95% CI) | p-value | Source |
| Composite Efficacy Endpoint (Death, MI, IDR, ST at 48h) | 3.8 | 4.7 | 0.81 (0.71–0.91) | 0.0007 | sci-hub.semims.commdpi.com |
| Stent Thrombosis (ST) at 48h | 0.5 | 0.8 | 0.59 (0.43–0.80) | <0.001 | mims.com |
| Myocardial Infarction (MI) at 48h | 3.8 | 4.7 | 0.80 (0.67–0.97) | 0.02 | wikipedia.org |
| GUSTO Severe/Life-Threatening Bleeding at 48h (CHAMPION PHOENIX) | 0.16 | 0.11 | 1.5 (0.53–4.22) | 0.44 | wikipedia.orgguidetopharmacology.org |
| ACUITY Major Bleeding at 48h (CHAMPION PHOENIX) | 4.3 | 2.5 | 1.72 (1.39–2.13) | <0.001 | wikipedia.org |
While direct head-to-head clinical efficacy trials comparing this compound with potent oral P2Y12 inhibitors like prasugrel are limited wikipedia.org, pharmacodynamic studies provide valuable insights. This compound is characterized by an almost immediate onset of antiplatelet action, achieving high levels of platelet inhibition (>90%), which is superior to the relatively fast onset (30 minutes) and 65-80% platelet inhibition seen with prasugrel nih.govnih.gov.
The SWAP-6 (Switching Antiplatelet-6) study, a randomized pharmacodynamic investigation, explored the transition from this compound to prasugrel. It found that while this compound enhanced P2Y12 inhibitory effects during infusion, concomitant administration of prasugrel with this compound led to a marked increase in platelet reactivity after stopping this compound infusion, suggesting a potential drug-drug interaction (DDI) nih.gov. This transient recovery of platelet reactivity was attenuated when prasugrel was administered 30 minutes before the end of the this compound infusion google.comwikipedia.org. In contrast, the FABOLUS-FASTER trial, which compared this compound, tirofiban (B1683177), and chewed/integral prasugrel in STEMI patients, showed that this compound provided superior platelet inhibition compared to chewed prasugrel at 30 minutes wmcloud.org.
Table 2: this compound vs. Prasugrel: Pharmacodynamic Comparison
| Characteristic | This compound | Prasugrel (Oral) | Source |
| Onset of Antiplatelet Action | Almost immediate | Relatively fast (approx. 30 minutes) | nih.govnih.gov |
| Level of Platelet Inhibition | >90% | 65-80% | nih.govnih.gov |
| Drug-Drug Interaction (with transition) | Potential transient recovery of platelet reactivity if not managed properly during transition nih.govgoogle.comwikipedia.org | N/A (oral P2Y12 inhibitor) | nih.govgoogle.comwikipedia.org |
Pharmacodynamic studies have investigated this compound's effects when used in conjunction with or transitioning to ticagrelor. The CANTIC (this compound and Crushed TICagrelor in STEMI Patients) study demonstrated that adding this compound to crushed ticagrelor in STEMI patients undergoing primary PCI resulted in prompter and more potent platelet inhibitory effects compared to crushed ticagrelor alone. Significant differences in P2Y12 reaction units (PRU) were observed as early as 5 minutes after this compound bolus and persisted throughout its 2-hour infusion (e.g., PRU at 30 minutes: 63 with this compound + ticagrelor vs. 214 with ticagrelor alone; p < 0.001) guidetopharmacology.orgwikipedia.org. The SWAP-5 study further supported that this compound use in patients pretreated with ticagrelor enhanced platelet inhibition, with no evidence of a drug-drug interaction after discontinuation of this compound infusion iiab.mepharmakb.com.
While this compound provides rapid and effective platelet inhibition, network meta-analyses suggest that newer oral P2Y12 inhibitors like ticagrelor and prasugrel have comparable clinical outcomes despite this compound's rapid action guidetopharmacology.orgwikidata.org.
Table 3: this compound vs. Ticagrelor: Pharmacodynamic Comparison (CANTIC Study)
| Outcome | This compound + Crushed Ticagrelor (PRU) | Crushed Ticagrelor Alone (PRU) | p-value | Source |
| P2Y12 Reaction Units (PRU) at 30 minutes | 63 (IQR: 32-93) | 214 (IQR: 183-245) | <0.001 | guidetopharmacology.orgwikipedia.org |
| High On-Treatment Platelet Reactivity at end of PCI | 0% | 33% | <0.01 | wikipedia.org |
Comparisons with Glycoprotein (B1211001) IIb/IIIa Inhibitors (GPIs)
Glycoprotein IIb/IIIa inhibitors (GPIs) are another class of intravenous antiplatelet agents that provide potent platelet inhibition. This compound has been compared to GPIs regarding their effects on platelet inhibition, efficacy, and safety.
GPIs inhibit the platelet response to all agonists, leading to rapid and nearly complete platelet aggregation inhibition mims.com. This compound also achieves high levels of platelet inhibition, often exceeding 90% nih.gov. However, the FABOLUS-FASTER study found that this compound provided inferior platelet inhibitory effects compared to tirofiban, a GPI, which yielded superior inhibition of platelet aggregation at 30 minutes and other time points nih.govwmcloud.org. This suggests that GPIs may offer a more potent and consistent inhibition of platelet aggregation than this compound wmcloud.org.
Table 4: Relative Platelet Inhibition Effects: this compound vs. GPIs
| Antiplatelet Agent | Mechanism of Action | Typical Platelet Inhibition Level | Onset of Action | Source |
| This compound | Reversible P2Y12 receptor antagonist | >90% | Almost immediate | nih.gov |
| GPIs (e.g., Tirofiban) | Block fibrinogen binding to GP IIb/IIIa receptor (broad inhibition) | Nearly complete | Rapid | mims.comwmcloud.org |
Real-world studies and pooled analyses have compared the efficacy and safety of this compound and GPIs during PCI. A propensity-score matched analysis combining patient outcomes from the CHAMPION trials indicated similar ischemic risk with this compound alone compared to clopidogrel plus GPIs in patients undergoing PCI. In-hospital ischemic events did not significantly differ between patients receiving this compound or GPIs in a real-world analysis.
Table 5: this compound vs. GPIs: Efficacy and Safety Outcomes
| Outcome | This compound Group (%) | GPI Group (%) | Odds Ratio (95% CI) | p-value | Source |
| Major Bleeding Events | 1.7 | 5.1 | 0.23 (0.09–0.59) | 0.001 | mdpi.com |
| TIMI Major or Minor Bleeding | 0.7 | 2.4 | 0.29 (0.13–0.68) | 0.004 | mdpi.com |
| GUSTO Severe Bleeding (Trend) | 0.3 | 0.7 | 0.43 (0.11–1.66) | 0.22 | mdpi.com |
| In-hospital Ischemic Events | No significant difference | No significant difference | N/A | N/A |
Network Meta-Analyses on Antiplatelet Regimens Including this compound
Network meta-analyses (NMAs) are crucial in comparative effectiveness research as they allow for the indirect comparison of multiple interventions that may not have been directly tested against each other in head-to-head randomized controlled trials. This methodology provides a comprehensive understanding of the relative efficacy and safety of various treatments within a class, such as antiplatelet regimens, by synthesizing evidence from a network of trials.
A significant network meta-analysis compared the efficacy and safety of this compound, prasugrel, ticagrelor, and clopidogrel in patients undergoing percutaneous coronary intervention (PCI). This analysis synthesized data from 15 randomized controlled trials, encompassing a total of 54,025 patients researchgate.netnih.gov. The patient population included a mean age of 63 ± 10 years, with 74% males, and 82% undergoing PCI for acute coronary syndrome nih.gov.
Detailed Research Findings
The NMA assessed several key clinical outcomes, including cardiovascular death, myocardial infarction (MI), major adverse cardiac events (MACE), stent thrombosis (ST), and major bleeding researchgate.netnih.gov.
This compound vs. Clopidogrel: No statistically significant differences were observed between this compound and clopidogrel across all evaluated endpoints. Specifically, the odds ratios (OR) with credible intervals (CrI) were:
Cardiovascular death: OR 1.01 (CrI 0.23-4.39) researchgate.netnih.gov
Myocardial infarction: OR 0.94 (CrI 0.69-1.25) researchgate.netnih.gov
Major adverse cardiac events: OR 0.91 (CrI 0.69-1.18) researchgate.netnih.gov
Stent thrombosis: OR 0.66 (CrI 0.37-1.19) researchgate.netnih.gov
Major bleeding: OR 1.52 (CrI 0.79-2.98) researchgate.netnih.gov
This compound vs. More Potent Oral P2Y12 Inhibitors (Ticagrelor and Prasugrel): While ticagrelor and prasugrel demonstrated a non-significant trend towards being more effective than this compound in reducing ischemic events, these differences did not reach statistical significance researchgate.netnih.gov. The analysis concluded that despite this compound's rapid onset of platelet inhibition, newer oral P2Y12 inhibitors like ticagrelor and prasugrel showed comparable clinical outcomes nih.gov.
The findings from this network meta-analysis provide valuable insights into the comparative effectiveness of this compound within the broader landscape of antiplatelet therapies used during PCI.
Table 1: Comparative Outcomes of Antiplatelet Regimens Including this compound in Patients Undergoing PCI (Network Meta-Analysis Data)
| Outcome | Comparison (this compound vs.) | Odds Ratio (OR) [95% Credible Interval] researchgate.netnih.gov |
| Cardiovascular Death | Clopidogrel | 1.01 [0.23-4.39] |
| Myocardial Infarction | Clopidogrel | 0.94 [0.69-1.25] |
| Major Adverse Cardiac Events | Clopidogrel | 0.91 [0.69-1.18] |
| Stent Thrombosis | Clopidogrel | 0.66 [0.37-1.19] |
| Major Bleeding | Clopidogrel | 1.52 [0.79-2.98] |
| Ischemic Events | Ticagrelor/Prasugrel | Non-significantly better for Ticagrelor/Prasugrel |
Pharmacological Interaction Research of Cangrelor
Drug-Drug Interactions with Oral P2Y12 Inhibitors
Cangrelor's mechanism of action, involving direct and reversible P2Y12 receptor antagonism, leads to distinct interaction profiles with different classes of oral P2Y12 inhibitors. europa.eu
This compound exhibits a significant pharmacodynamic interaction with thienopyridine P2Y12 inhibitors, such as clopidogrel (B1663587) and prasugrel (B1678051). When clopidogrel is administered during a this compound infusion, its expected inhibitory effect on platelets is not achieved. europa.eujacc.org This interference occurs because this compound's high receptor occupancy prevents the active metabolite of clopidogrel from binding to the P2Y12 receptor. nih.govjacc.orgmdpi.comdrugs.com Similarly, the antiplatelet effects of prasugrel may be dampened if administered concomitantly with this compound, potentially leaving patients at risk for thrombotic complications. drugs.commedscape.comtctmd.com Studies have shown that preincubation of blood with this compound prior to the addition of active metabolites of clopidogrel or prasugrel reduced their efficiency in irreversibly antagonizing the P2Y12 receptor. mdpi.com
To avoid this interaction and ensure continuous platelet inhibition, it is recommended to administer clopidogrel (typically a 600 mg loading dose) immediately after the discontinuation of the this compound infusion, allowing sufficient time for this compound to wash out and the active metabolite of clopidogrel to bind. nih.goveuropa.eujacc.orgdrugs.commedscape.comfda.govviamedica.pl For prasugrel, a 60 mg loading dose should also be administered immediately after discontinuing this compound, or optimally, about 30 minutes before the end of the this compound infusion to limit the recovery of platelet reactivity. europa.eumedscape.comfda.govviamedica.pl
In contrast to thienopyridines, this compound does not demonstrate a significant pharmacokinetic or pharmacodynamic interaction with ticagrelor (B1683153), a non-thienopyridine P2Y12 inhibitor. europa.eufda.gov Ticagrelor, a direct-acting and reversible P2Y12 inhibitor with an extended systemic half-life and an active metabolite, can be safely administered at any time—before, during, or after this compound infusion—without significant drug interactions. nih.govfda.govviamedica.pl Clinical trials, such as The Switching Antiplatelet (SWAP)-5 Study, have investigated the co-administration of this compound and ticagrelor, indicating that administering this compound to patients pretreated with ticagrelor enhanced platelet inhibition without noticeable differences in pharmacokinetic or pharmacodynamic profiles upon discontinuing the infusion. nih.gov This suggests that ticagrelor's antiplatelet effect is not significantly attenuated when administered during this compound infusion. fda.gov
Interactions with Thrombolytic Agents
This compound requires close monitoring and caution when used concomitantly with thrombolytic agents, such as alteplase (B1167726) or reteplase, due to an increased risk of bleeding. nih.govdrugbank.commedindia.netnice.org.uk The combined effect of inhibiting platelet aggregation and promoting fibrinolysis can lead to a heightened risk of hemorrhage. drugbank.comnih.gov
Interactions with Glycoprotein (B1211001) IIb/IIIa Inhibitors
This compound should generally not be co-administered with glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors, including abciximab, eptifibatide, or tirofiban (B1683177), as this combination may increase the risk of bleeding. nih.govdrugbank.comdrugbank.comdrugbank.com Despite this, clinical studies have shown that this compound has been co-administered with GP IIb/IIIa inhibitors without apparent effects on the pharmacokinetics or pharmacodynamics of this compound itself. europa.eu However, the potential for increased bleeding remains a significant consideration. drugbank.com
Interactions with Other Concomitant Medications (e.g., Morphine)
Morphine and fentanyl have been observed to negatively influence the pharmacokinetic and pharmacodynamic profiles of P2Y12 receptor inhibitors, primarily by reducing their bioavailability due to impaired gastrointestinal motility. viamedica.pl This phenomenon, often referred to as the "morphine effect," can lead to delayed or inadequate platelet inhibition. viamedica.pl However, research indicates that the addition of this compound to crushed ticagrelor in patients experiencing myocardial infarction who received morphine allowed for adequate platelet inhibition as quickly as 5 minutes after the initiation of a this compound infusion. viamedica.pl This suggests that this compound can help overcome the inhibitory effects of morphine on oral P2Y12 inhibitors. viamedica.pl
Research on Antiplatelet Transition Strategies with Cangrelor
Optimal Timing for Transition to Oral P2Y12 Inhibitors
The optimal timing for transitioning from cangrelor to oral P2Y12 inhibitors is crucial to prevent a gap in platelet inhibition, which could lead to increased platelet reactivity and potential ischemic complications. This timing is largely dependent on the specific oral P2Y12 inhibitor chosen due to varying pharmacological interactions with this compound. viamedica.plresearchgate.netnih.govnih.gov
Immediate Post-Cangrelor Discontinuation Strategies
For thienopyridine P2Y12 inhibitors, namely clopidogrel (B1663587) and prasugrel (B1678051), administration should generally occur immediately following the discontinuation of the this compound infusion. viamedica.plnih.govnih.goveuropa.eufda.gov This recommendation stems from the understanding that this compound, due to its high P2Y12 receptor affinity, can block the binding of the active metabolites of clopidogrel and prasugrel if co-administered too early. viamedica.plnih.govnih.govmdpi.com This drug-drug interaction (DDI) can lead to insufficient platelet inhibition upon cessation of this compound. viamedica.plnih.govnih.govmdpi.com
Studies have shown that administering a loading dose of clopidogrel (e.g., 600 mg) immediately after stopping this compound infusion results in the anticipated full pharmacodynamic effect and avoids a clinically relevant interruption of P2Y12 inhibition. europa.eufda.govdroracle.ai Similarly, a loading dose of prasugrel (e.g., 60 mg) should be given immediately after this compound discontinuation. viamedica.pleuropa.eufda.gov
Concurrent Administration Strategies
In contrast to thienopyridines, ticagrelor (B1683153), a direct-acting and reversible P2Y12 antagonist, does not exhibit a significant drug-drug interaction with this compound. viamedica.plnih.govnih.govnih.goveuropa.eu Therefore, ticagrelor can be administered at any time—before, during, or at the end of the this compound infusion—without attenuating this compound's pharmacodynamic effects or compromising ticagrelor's antiplatelet activity. viamedica.plnih.govnih.goveuropa.euresearchgate.net This flexibility allows for a seamless transition without a potential gap in platelet inhibition. viamedica.plresearchgate.netnih.govmdpi.com
While prasugrel is generally recommended for immediate post-discontinuation, some studies have explored concurrent administration. A pharmacodynamic interaction study demonstrated that prasugrel could be administered up to 30 minutes before the end of the this compound infusion to limit recovery of platelet reactivity. nih.goveuropa.eu However, concomitant administration of prasugrel with this compound has also been shown to lead to a marked increase in platelet reactivity after stopping this compound infusion, supporting the presence of a DDI in such a scenario. researchgate.net
The following table summarizes the optimal timing for transitioning from this compound to various oral P2Y12 inhibitors:
| Oral P2Y12 Inhibitor | Optimal Timing for Loading Dose Administration Relative to this compound Infusion | Rationale |
| Clopidogrel | Immediately after discontinuation of this compound infusion. viamedica.plnih.goveuropa.eufda.gov | To avoid drug-drug interaction (DDI) where this compound blocks active metabolite binding. viamedica.plnih.govnih.govnih.govmdpi.com |
| Prasugrel | Immediately after discontinuation of this compound infusion. viamedica.plnih.goveuropa.eufda.gov Alternatively, up to 30 minutes before the end of the infusion. nih.goveuropa.eu | To avoid DDI, although earlier administration (up to 30 min prior) has been explored to limit platelet reactivity recovery. nih.govnih.goveuropa.euresearchgate.net |
| Ticagrelor | Any time before, during, or at the end of this compound infusion. viamedica.plnih.govnih.goveuropa.euresearchgate.net | No significant drug-drug interaction with this compound. viamedica.plnih.govnih.govnih.goveuropa.euresearchgate.net |
Impact of Transition Strategy on Platelet Reactivity (e.g., HRPR Gap)
The transition from this compound to oral P2Y12 inhibitors carries a risk of a transient period of increased platelet reactivity, often referred to as a "high residual platelet reactivity (HRPR) gap," particularly if the transition strategy is not optimized. viamedica.plmdpi.com this compound's rapid offset of action means that platelet function returns to baseline within 60 to 90 minutes after infusion cessation. researchgate.netnih.gov This rapid recovery necessitates careful timing of the oral agent to maintain continuous antiplatelet effect. viamedica.plresearchgate.netmdpi.comdroracle.ai
Studies have highlighted differences in HRPR rates depending on the chosen oral P2Y12 inhibitor for transition. For instance, in a study involving hypothermic cardiac arrest survivors transitioning from this compound to ticagrelor, high platelet reactivity was observed in 44% of patients within the first 90 minutes after this compound cessation, despite ticagrelor being administered a median of 39 minutes prior to this compound cessation. mdpi.comresearchgate.net This suggests that even with concurrent administration, certain patient populations or specific timing windows might still experience periods of reduced inhibition. The rate of HRPR increased from 20% at 30 minutes to 44% at 90 minutes after this compound cessation, and was still present in 20% of patients at 240 minutes. mdpi.comresearchgate.net Furthermore, HRPR episodes significantly increased with decreasing ticagrelor/cangrelor overlap time. researchgate.net
In the POMPEII Registry, all patients who experienced HRPR after this compound cessation had been switched to clopidogrel, whereas no HRPR was observed in patients transitioned to ticagrelor. pcronline.com This finding suggests that while clopidogrel can be effective when administered immediately after this compound discontinuation, it may still expose patients to a variable period of on-treatment HRPR, indicating inadequate platelet inhibition. pcronline.com The use of ticagrelor, even when administered early during the this compound infusion, appears to be more effective in covering this potential gap. pcronline.com
The CAMEO registry revealed that a significant proportion of patients (16.4%) experienced a gap of over 1 hour between this compound cessation and oral P2Y12 inhibitor initiation. nih.gov This gap was most pronounced among those transitioning to clopidogrel (56.6%), compared to prasugrel (34.5%) and ticagrelor (10.8%). nih.gov This data underscores the importance of adhering to recommended transition protocols to minimize periods of increased platelet reactivity.
Clinical Outcomes Associated with Different Transition Protocols
The effectiveness of different transition protocols from this compound to oral P2Y12 inhibitors is ultimately reflected in clinical outcomes, including the rates of ischemic events (such as myocardial infarction and stent thrombosis) and bleeding complications.
The CHAMPION PHOENIX trial, a pivotal Phase III study, demonstrated that this compound significantly reduced the rate of a composite ischemic outcome (death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis) at 48 hours and 30 days compared with clopidogrel, without a significant increase in major bleeding. researchgate.netahajournals.orgmdpi.com This trial supported the strategy of administering clopidogrel immediately after the discontinuation of this compound infusion. droracle.aiahajournals.org The benefits of this compound were consistently observed across various subgroups, including patients undergoing PCI for acute myocardial infarction and stable coronary artery disease. mdpi.compcronline.com
Real-world data from registries like CAMEO (this compound in Acute Myocardial Infarction: Effectiveness and Outcomes) have provided further insights into clinical practice. The CAMEO registry highlighted considerable variability in this compound utilization and adherence to recommended transition strategies. nih.govnih.gov Only 27.3% of patients received this compound and transitioned to an oral P2Y12 inhibitor in a manner consistent with pivotal trials and FDA labeling. nih.govnih.gov While initial findings from CAMEO suggested numerically better ischemic and bleeding composite outcomes for appropriately treated patients, these results need further analysis with a larger patient cohort. nih.gov
A study published in The American Journal of Cardiology found that transitioning from this compound to clopidogrel resulted in low rates of stent thrombosis and severe bleeding, comparable to those identified in the CHAMPION program. droracle.ai This suggests that when the immediate post-discontinuation strategy for clopidogrel is correctly implemented, favorable clinical outcomes can be achieved.
Real World Evidence and Observational Research on Cangrelor Use
Patient Selection and Utilization Patterns in Clinical Practice
In real-world clinical practice, cangrelor is predominantly utilized in patients undergoing PCI, particularly those with acute coronary syndromes (ACS) and high-risk characteristics. Observational studies indicate that this compound is frequently administered in situations where oral P2Y12 inhibitor pretreatment is not feasible or when a rapid and potent initiation of platelet inhibition is deemed beneficial mdpi.com. This includes patients presenting with ST-segment elevation myocardial infarction (STEMI) or out-of-hospital cardiac arrest (OHCA) mdpi.commdpi.com.
Data from various registries highlight specific utilization patterns:
The Swedish Coronary Angiography and Angioplasty Registry (SCAAR) reported this compound use in 16% of STEMI patients treated with primary PCI, with approximately one-third of these patients having experienced cardiac arrest ahajournals.org.
A multicenter observational study in Italy found that this compound was mainly used in ACS patients who presented with poorer clinical conditions and higher bleeding risk researchgate.net.
The CAMEO (this compound in Acute Myocardial Infarction: Effectiveness and Outcomes) registry, which evaluated this compound use in over 1,000 post-myocardial infarction patients across nine U.S. health systems, revealed significant inter-hospital variability in this compound utilization, ranging from 6% to 100% of cases at different sites dcri.orgnih.gov.
In the Lombardia CARe Registry, this compound was administered to 8.2% of OHCA patients undergoing PCI mdpi.com.
These patterns suggest a clinical preference for this compound in high-acuity presentations, often when patients are P2Y12 inhibitor-naïve or when rapid antiplatelet effects are critical mdpi.comresearchgate.net.
Table 1: Real-World Patient Selection and Utilization Patterns for this compound
| Registry/Study | Patient Population | Key Utilization Patterns |
| SCAAR Registry | STEMI patients undergoing primary PCI | Used in 16% of STEMI patients; ~30% of these had cardiac arrest ahajournals.org. |
| Italian Multicenter Observational Study | ACS patients undergoing PCI | Predominantly used in patients with challenging clinical presentations and higher bleeding risk researchgate.net. |
| CAMEO Registry | Post-MI patients undergoing PCI | Significant inter-hospital variability (6% to 100% of cases); used in 50.4% overall dcri.orgnih.gov. |
| Lombardia CARe Registry | OHCA patients undergoing PCI | Administered to 8.2% of patients mdpi.com. |
| US Single-Center Analysis | This compound-treated patients undergoing coronary angiography | Loading doses of oral P2Y12 inhibitors given during or at the end of this compound infusion for the vast majority ahajournals.org. |
Safety and Efficacy Outcomes in Unselected Patient Populations (e.g., ARCANGELO, CAMEO Registries)
Real-world registries and observational studies have evaluated the safety and efficacy of this compound in unselected patient populations, often reflecting more complex and higher-risk individuals than those typically enrolled in randomized controlled trials.
ARCANGELO Registry: The itAlian pRospective Study on this compound (ARCANGELO) is a multicenter, observational, prospective cohort study assessing the safety of this compound in patients with ACS undergoing PCI in daily practice nih.govnih.gov. Interim results from the ARCANGELO study, which included 320 patients, indicated that the use of this compound in ACS patients undergoing PCI was not associated with severe bleeding events researchgate.netnih.gov. The full study, involving 995 patients, observed that 5.2% of patients experienced bleeding events within 30 days post-PCI, with the majority being mild (BARC 1–2) and only 0.5% being moderate (BARC 3) nih.gov. Major adverse cardiac events (MACEs) occurred in 1.4% of patients, primarily all-cause mortality and myocardial infarction nih.gov. The study confirmed a good safety profile for this compound after the transition to oral P2Y12 inhibitors nih.govtandfonline.com.
CAMEO Registry: The CAMEO (this compound in Acute Myocardial Infarction: Effectiveness and Outcomes) registry is an ongoing multicenter observational study examining platelet inhibition strategies in MI patients undergoing PCI nih.govduke.eduglobenewswire.com. Initial results from CAMEO, analyzing 819 this compound-treated patients, provide insights into real-world outcomes. Among 2352 this compound-treated patients with MI, 249 patients were in cardiogenic shock duke.edu. For patients in cardiogenic shock, the median duration of this compound infusion was longer (3.9 hours) compared to all this compound-treated patients (2 hours) duke.edu. In this high-risk cardiogenic shock subgroup, 24.1% experienced a bleeding event, and 41.8% had a MACE event duke.edu. The registry also noted that patients who received this compound consistent with clinical trial protocols and FDA labeling had numerically less bleeding or MACE dcri.org.
Other Real-World Evidence:
A study analyzing data from the Swedish Coronary Angiography and Angioplasty Registry (SCAAR) found that this compound use was associated with low rates of stent thrombosis and myocardial infarction (0.2% for both) mdpi.com.
The INVEST-STEMI real-world study compared this compound to tirofiban (B1683177) in STEMI patients undergoing primary PCI. Patients receiving this compound had a significantly lower risk for thrombolysis in myocardial infarction (TIMI) flow < 3 after pPCI (adjusted OR: 0.40; 95% CI: 0.30–0.53) mdpi.com.
In a real-world cohort of OHCA patients undergoing PCI, this compound use was associated with improved in-hospital survival (OR 2.07; 95% CI: 1.16–2.98) mdpi.com.
Table 2: Key Safety and Efficacy Outcomes from Real-World Registries
| Registry/Study | Patient Population | Key Efficacy Outcomes | Key Safety Outcomes |
| ARCANGELO Study | ACS patients undergoing PCI (N=995) | MACE: 1.4% (primarily all-cause mortality and MI) nih.gov | Bleeding (30-day, BARC): 5.2% (0.5% BARC 3, others BARC 1-2) nih.gov |
| CAMEO Registry | MI patients (N=2352 total, 249 with CS) | MACE in CS patients: 41.8% duke.edu | Bleeding in CS patients: 24.1% duke.edu |
| SCAAR Registry | STEMI patients treated with primary PCI | Stent thrombosis: 0.2%; MI: 0.2% mdpi.com | All-cause death at 48h: 2.6% mdpi.com |
| INVEST-STEMI Study | STEMI patients undergoing pPCI (this compound vs. Tirofiban) | Lower risk for TIMI flow < 3 with this compound (adjusted OR: 0.40) mdpi.com | Bleeding risk comparable between groups (adjusted OR: 1.35) mdpi.com |
| Lombardia CARe Registry | OHCA patients undergoing PCI (N=414) | Improved in-hospital survival (OR 2.07) mdpi.com | Higher major bleeding rates (OR: 7.0) mdpi.com |
Cost-Effectiveness Analyses and Resource Utilization Studies in Real-World Settings
Cost-effectiveness analyses and resource utilization studies provide insights into the economic impact of incorporating this compound into clinical practice. These studies often consider factors such as hospital length of stay, incidence of adverse events, and the need for additional interventions.
A budget impact model developed for the UK estimated that this compound use in OHCA patients who cannot take oral P2Y12 inhibitors could lead to cost savings. Over 5 years, the model predicted total cost savings of approximately £2,709,853, primarily driven by the avoidance of approximately 6,882 hospital days due to fewer bleeding events dovepress.comresearchgate.netnih.gov. The study highlighted that the treatment acquisition cost of this compound is offset by a decrease in clinical event costs and a reduced length of stay post-PCI dovepress.comresearchgate.net.
An analysis from a US hospital perspective on using this compound in high angiographic risk PCI patients indicated potential cost savings at the hospital level. Increasing this compound use from 11% to 32% in a hospital treating 1000 CAD PCI inpatients annually resulted in a 12.8% reduction in total costs, driven by a decrease in ischemic events, reduced glycoprotein (B1211001) IIb/IIIa inhibitor use, and less need for and shorter oral P2Y12 inhibitor washout periods for surgical patients nih.gov.
In Spain, a budget impact model estimated that the financial effort to introduce this compound for PCI patients where oral P2Y12 inhibitors are not feasible or desirable would be around €1,021,717 over three years. This was influenced by changes in the costs associated with P2Y12 inhibitors and a potential reduction in glycoprotein IIb/IIIa inhibitor use tandfonline.com.
Table 3: Cost-Effectiveness and Resource Utilization Findings
| Study Location | Patient Population | Key Findings | Primary Cost Drivers/Savings |
| UK (Model) | OHCA patients undergoing PCI | £2,709,853 in cost savings over 5 years dovepress.comnih.gov | Avoidance of ~6,882 hospital days due to fewer bleeding events dovepress.comnih.gov |
| US Hospital (Model) | High angiographic risk PCI patients | 12.8% reduction in total costs nih.gov | Decrease in ischemic events, reduced GPII/IIIa inhibitor use, shorter oral P2Y12 inhibitor washout for surgery nih.gov |
| Spain (Model) | PCI patients where oral P2Y12 inhibitors are not feasible/desirable | Budget impact of €1,021,717 over 3 years tandfonline.com | Changes in P2Y12 inhibitor costs, potential reduction in GPII/IIIa inhibitor use tandfonline.com |
Discrepancies Between Clinical Trial Protocols and Real-World Administration
Real-world administration of this compound often deviates from the strict protocols of pivotal clinical trials, reflecting the complexities and varied clinical needs of unselected patient populations.
Patient Characteristics: Clinical trials, such as the CHAMPION program, typically excluded patients with cardiogenic shock, whereas real-world registries frequently report this compound use in these higher-risk individuals mdpi.comjacc.org. For instance, a single-center real-world experience found that 26% of 147 this compound-treated patients were in clinical shock jacc.org.
Adherence to Dosing and Infusion Duration: The CAMEO registry highlighted significant discrepancies. Only 27% of patients received this compound and were transitioned to an oral P2Y12 inhibitor in a manner consistent with the pivotal trials and FDA labeling dcri.orgnih.govnih.govjacc.org. More than one-third of patients in CAMEO received a this compound infusion shorter than the recommended duration (<2 hours) nih.govjacc.org.
Transition to Oral P2Y12 Inhibitors: While clinical trials primarily compared this compound with clopidogrel (B1663587), real-world practice shows that this compound is more commonly used in conjunction with potent oral P2Y12 inhibitors like ticagrelor (B1683153) or prasugrel (B1678051) mdpi.comahajournals.orgjacc.org. The CAMEO registry indicated that most patients transitioned from this compound to ticagrelor (85.3%), with a notable proportion (16.4%) experiencing a gap of more than 1 hour between this compound cessation and oral P2Y12 inhibitor initiation, particularly with clopidogrel nih.govjacc.org.
Co-administration: Some real-world analyses indicate that concurrent ticagrelor and this compound treatment could occur in up to a third of this compound-treated patients in clinical practice, despite not being tested in a randomized setting mdpi.com.
Impact of Discrepancies: The CAMEO registry observed that patients who received this compound consistent with established protocols had numerically lower rates of MACE and bleeding, suggesting that adherence to trial-based administration strategies may optimize outcomes in real-world settings dcri.orgjacc.org.
These discrepancies underscore the challenges of translating clinical trial findings directly to diverse real-world scenarios and highlight the need for ongoing observational research to optimize this compound use in broader patient populations.
Future Directions and Emerging Research Avenues for Cangrelor
Exploration of Off-Label Uses and Novel Therapeutic Applications
The unique pharmacokinetic and pharmacodynamic profile of cangrelor makes it an attractive option for several off-label applications, particularly in complex patient scenarios where oral antiplatelet agents are suboptimal.
A significant area of investigation is the use of this compound as a bridging therapy for patients at high risk for thrombotic events who require temporary discontinuation of oral P2Y12 inhibitors for surgical or other invasive procedures. nih.govnih.gov This is particularly relevant for patients with recently placed coronary stents. researchgate.netd-nb.info The short half-life of this compound, between 3 to 6 minutes, allows for a rapid onset and offset of its antiplatelet effect, making it a potentially ideal agent for the perioperative period. nih.govnih.govd-nb.info
Research has shown that perioperative bridging with this compound is a feasible approach for stented patients at high thrombotic risk who need to discontinue dual antiplatelet therapy (DAPT). researchgate.netd-nb.info Studies have reported successful use of this compound bridging in patients undergoing both cardiac and non-cardiac surgery, with no ischemic events occurring after surgery and up to 30-days of follow-up in some cohorts. researchgate.netd-nb.info
This application is also being explored in specialized, high-risk populations such as cancer patients. Patients with cancer often have a prothrombotic state and may require interruptions to DAPT for various medical interventions. nih.gov Preliminary data from case series suggest that this compound can be used safely in cancer patients, including those with thrombocytopenia, to bridge antiplatelet therapy. nih.gov In one series, this compound was safely discontinued (B1498344) 2–4 hours before procedures without adverse outcomes. nih.gov Promising results have also been observed in the neuro-oncology setting, where this compound was used as a bridging therapy for a patient undergoing resection of a primary malignant brain tumor. thieme-connect.comnih.gov In this case, the oral P2Y12 inhibitor was stopped five days before surgery, and a continuous infusion of this compound was started three days prior. nih.gov The infusion was paused two hours before the procedure and resumed 72 hours after, with no this compound-related bleeding or cardiac ischemic events observed during the perioperative period or at 90-day follow-up. thieme-connect.comnih.gov
Table 1: Studies on this compound Bridging Therapy
| Study/Report | Patient Population | Key Findings |
|---|---|---|
| Valenti et al. | Patients on DAPT undergoing surgery | Proposes a "tailored" clinical decision-making algorithm for this compound bridging. tandfonline.comnih.gov |
| Angiolillo et al. (BRIDGE trial) | Patients on a thienopyridine awaiting CABG surgery | This compound (0.75 μg/kg/min) was effective in maintaining low platelet reactivity. ahajournals.org |
| Real-world protocol (Italian centers) | High thrombotic risk PCI patients undergoing nondeferrable surgery | This compound bridging was a feasible approach. d-nb.info |
| Case Series (Cancer Patients) | Cancer patients on DAPT needing interruption for procedures | This compound was used safely without bleeding or thrombotic events. nih.gov |
| Case Report (Neuro-Oncology) | Patient undergoing brain tumor resection | Successful and safe use of this compound as a bridging therapy. thieme-connect.comnih.gov |
Emerging research is exploring the use of this compound in pediatric patients, a population where antiplatelet therapy options are limited and understudied. upmcphysicianresources.com Thromboembolic events are a major cause of morbidity in pediatric patients with ventricular assist devices (VADs), and the pharmacokinetics of oral antiplatelet agents can be unpredictable in this group due to erratic enteral absorption. nih.gov
This compound is being investigated as a viable alternative for these patients. nih.gov A retrospective, single-center review of pediatric patients with end-stage heart failure requiring mechanical circulatory support demonstrated the first successful long-term use of this compound in this population. nih.govlebonheur.orglebonheur.org The study included seven patients with a median age of 4.9 years, some with complex congenital heart disease. nih.govresearchgate.net The median duration of this compound use was 43 days, and it was shown to be a feasible antiplatelet agent with minimal bleeding complications and no cerebrovascular events in this cohort. nih.govlebonheur.orglebonheur.orgresearchgate.net
Further research in neonates undergoing surgical palliation for complex congenital heart conditions is also showing promise. upmcphysicianresources.com Preclinical and early-phase clinical studies suggest this compound could be effective in preventing shunt thrombosis, a common and serious complication in this population. upmcphysicianresources.com The data from these studies are critical for designing future trials to establish the efficacy and safety of this compound in these critically ill infants. upmcphysicianresources.com
Table 2: this compound Use in Pediatric Patients
| Study Type | Patient Population | Key Findings |
|---|---|---|
| Retrospective Cohort Study | Pediatric patients on VADs | First successful long-term use of this compound reported; deemed a feasible antiplatelet option with minimal complications. nih.govlebonheur.orglebonheur.orgresearchgate.net |
| Clinical Study (Phase 1) | Neonates post-cardiac surgery for complex congenital heart disease | Provided critical pharmacodynamic and pharmacokinetic data for future efficacy and safety trials. upmcphysicianresources.com |
Research into Optimal Patient Phenotypes for this compound Therapy
A key area of ongoing research is to identify the specific patient populations who would derive the most benefit from this compound. nih.govnih.govresearchgate.net While large clinical trials have established its efficacy in a broad population of patients undergoing percutaneous coronary intervention (PCI), its unique properties may be particularly advantageous in certain high-risk subgroups. viamedica.pl
Patients presenting with cardiogenic shock or who have suffered an out-of-hospital cardiac arrest represent phenotypes where this compound may be especially beneficial. nih.govmdpi.com In these conditions, gastrointestinal hypoperfusion can impair the absorption of oral antiplatelet agents, leaving the patient with suboptimal platelet inhibition during a critical period. nih.govnih.gov The intravenous administration of this compound bypasses this issue, ensuring immediate and potent antiplatelet effect. ahajournals.orgviamedica.pl Real-world registries indicate that cardiac arrest and cardiogenic shock are key indications for this compound use, a deviation from the populations typically enrolled in randomized controlled trials. nih.gov
Another patient phenotype that may be optimal for this compound therapy includes those who are P2Y12-inhibitor-naïve at the time of PCI. ahajournals.orgviamedica.pl Administering this compound in this setting ensures that adequate platelet inhibition is achieved before and during the procedure, mitigating the risk of acute thrombotic complications. ahajournals.org
Development of Personalized Antiplatelet Regimens Incorporating this compound
The future of antiplatelet therapy is moving towards a more personalized approach, and this compound is expected to play a role in these tailored regimens. tandfonline.comnih.govresearchgate.net A one-size-fits-all approach to antiplatelet therapy is often inadequate, and there is a growing interest in developing strategies that are customized to an individual patient's ischemic and bleeding risks. tandfonline.comnih.gov
Personalized management driven by serial measurements of platelet reactivity has the potential to optimize outcomes and costs compared to standardized protocols. tandfonline.comnih.gov This is particularly relevant in the context of bridging therapy with this compound, where a tailored approach could help to minimize the residual risk of adverse events, primarily bleeding. tandfonline.comnih.gov Clinical decision-making algorithms are being proposed to help guide the use of this compound in complex clinical scenarios, taking into account both the patient's risk profile and the specific procedural risks. tandfonline.comnih.gov
Recent studies have begun to evaluate the outcomes of standardized transition protocols from this compound to oral P2Y12 inhibitors. The SMILE study, a retrospective analysis, found that adherence to such protocols, particularly when transitioning to ticagrelor (B1683153), was associated with a lower risk of in-hospital major adverse cardiac and cerebrovascular events (MACCE). researchgate.net This underscores the importance of a systematic and personalized approach to the entire course of antiplatelet therapy, including the transition from intravenous to oral agents. researchgate.net
Methodological Advancements in Platelet Function Assessment for this compound Monitoring
The ability to accurately and rapidly assess platelet function is crucial for guiding personalized antiplatelet therapy with this compound. nih.gov Point-of-care platelet function tests, such as the VerifyNow P2Y12 assay, are increasingly being used to monitor the effects of this compound and to adjust dosing to achieve a target level of platelet inhibition. nih.govnih.gov
The VerifyNow system measures platelet reactivity in P2Y12 reaction units (PRU) and has been used in clinical studies to define therapeutic windows for this compound. nih.govnih.gov For instance, in pediatric patients on VADs, serial point-of-care testing was used to define optimal platelet reactivity as a PRU of less than 180. nih.gov In another study of adult patients on mechanical circulatory support or being bridged to a procedure, this compound doses were adjusted based on a target PRU range of 85–208. nih.gov This PFT-guided dosing strategy was associated with lower median maintenance doses of this compound and significant drug cost savings, all while preventing stent thrombosis. nih.gov
The development of novel platelet function testing methods, such as those using laser speckle contrast imaging in a microfluidic system, may offer even more rapid and precise assessments in the future. nih.gov These advancements will be critical for refining personalized dosing regimens and ensuring that patients receive the optimal level of platelet inhibition with this compound. nih.govplateletservices.com
Long-Term Outcomes Research Beyond Acute Periprocedural Period
The majority of the data on this compound's efficacy and safety comes from studies focused on the acute periprocedural period, typically up to 48 hours post-PCI. researchgate.net While these studies have demonstrated a significant reduction in periprocedural thrombotic complications, there is a need for more research into the long-term outcomes associated with this compound use. ahajournals.orgresearchgate.net
A pooled analysis of the three CHAMPION trials showed that the benefits of this compound in reducing a composite of death, myocardial infarction, or ischemia-driven revascularization were maintained at 30 days. However, the impact of the initial periprocedural use of this compound on outcomes beyond this period is less clear. Most of the observed effect in the trials appears to emerge within the first 6 hours post-procedure, and it is considered unlikely that a short-term infusion would have a significant impact on events beyond 30 days.
Future research should aim to include longer follow-up periods to fully characterize the long-term safety and efficacy of this compound. This is particularly important as the use of this compound expands into new patient populations and for novel indications, such as prolonged infusions in patients on mechanical circulatory support. nih.govlebonheur.orglebonheur.org Larger studies with extended follow-up are warranted to confirm the long-term safety of strategies like this compound bridging therapy. d-nb.info
Q & A
Basic: What distinguishes cangrelor's pharmacological profile from oral P2Y12 inhibitors like clopidogrel or ticagrelor?
This compound is an intravenous, direct-acting, reversible P2Y12 inhibitor with rapid onset (within 2 minutes) and offset (platelet function normalizes within 60–90 minutes post-infusion). Unlike clopidogrel, which requires hepatic metabolism for activation, this compound binds competitively to the P2Y12 receptor without biotransformation, ensuring immediate and predictable platelet inhibition . Its linear pharmacokinetics and short half-life (3–6 minutes) make it ideal for scenarios requiring rapid titration, such as urgent percutaneous coronary intervention (PCI) or bridging therapy before surgery .
Basic: How did the CHAMPION trials establish this compound's efficacy in PCI?
The CHAMPION PHOENIX trial demonstrated this compound's superiority over clopidogrel in reducing the composite endpoint of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours (4.7% vs. 5.9%, OR 0.78; p=0.005). This was driven by a 38% reduction in stent thrombosis (0.8% vs. 1.4%, p=0.01) . Earlier trials (CHAMPION PCI/PLATFORM) initially failed due to endpoint definitions but showed efficacy in post-hoc analyses using universal MI criteria (OR 0.82, p=0.03) .
Advanced: How can researchers reconcile contradictions between early CHAMPION trials and CHAMPION PHOENIX?
Discrepancies arise from differences in trial design and endpoint definitions:
- Early Trials (PCI/PLATFORM): Used protocol-defined MI criteria and clopidogrel loading doses (300–600 mg) administered post-PCI, leading to delayed platelet inhibition .
- PHOENIX: Optimized clopidogrel timing (pre-PCI) and applied universal MI definitions, aligning with contemporary standards. Post-hoc analyses of pooled data revealed consistent ischemic benefits when standardized endpoints were applied .
Methodological Takeaway: Trial outcomes depend on endpoint selection and pharmacodynamic overlap between study drugs.
Advanced: What is the optimal methodology for transitioning from this compound to oral P2Y12 inhibitors?
Transition protocols must avoid therapeutic gaps due to this compound's rapid offset:
- Clopidogrel/Prasugrel: Administer loading doses immediately after this compound discontinuation to prevent competitive receptor binding .
- Ticagrelor: Can overlap with this compound (e.g., 180 mg LD 30 minutes pre-infusion end) without interaction .
Monitoring: Verify platelet inhibition via point-of-care assays (e.g., VerifyNow) to ensure seamless transition .
Basic: What are this compound's advantages in acute coronary syndrome (ACS) or STEMI settings?
This compound provides immediate platelet inhibition (<2 minutes), critical for STEMI patients with delayed oral drug absorption. In the CANTIC study, co-administration with crushed ticagrelor achieved faster platelet inhibition (87% vs. 40% at 30 minutes) compared to ticagrelor alone . Its reversibility also reduces bleeding risks in unstable patients requiring urgent surgery .
Advanced: How should trials evaluate this compound combined with prasugrel/ticagrelor?
Current gaps exist in this compound’s interaction with newer P2Y12 inhibitors. Proposed methodologies:
- Pharmacodynamic Studies: Measure platelet reactivity during overlapping infusions (e.g., CANTIC design) .
- Clinical Endpoints: Focus on periprocedural MI/stent thrombosis in high-risk PCI cohorts.
- Adaptive Designs: Use interim analyses for sample size re-estimation, as in CHAMPION PHOENIX .
Basic: How does vascular access site influence this compound's bleeding risk?
In CHAMPION PHOENIX, femoral access increased major bleeding with this compound (5.2% vs. 3.1%, p<0.0001), while radial access minimized risk (1.5% vs. 0.7%, p=0.04) . Recommendation: Radial access should be prioritized to mitigate bleeding, particularly in prolonged infusions.
Advanced: What statistical approaches address variability in this compound trial data?
- Adaptive Trial Design: CHAMPION PHOENIX incorporated sample size re-estimation at interim analysis, preserving power despite early futility stops in prior trials .
- Post-Hoc Pooling: Combined CHAMPION datasets using uniform endpoints to enhance validity .
- Bayesian Methods: Model efficacy/bleeding trade-offs for personalized dosing.
Basic: How is platelet inhibition quantified in this compound studies?
- VerifyNow P2Y12: Measures % inhibition (target >80% for PCI). This compound achieves >90% inhibition within 2 minutes .
- Light Transmission Aggregometry (LTA): ADP-induced aggregation thresholds (<40% indicates therapeutic effect) .
- VASP Assay: Phosphorylation levels correlate with P2Y12 receptor blockade .
Advanced: How can real-world data complement RCT findings for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
